Structure-Activity Relationship of Sulfonyl Benzoic Acid Derivatives: A Technical Guide
Executive Summary Sulfonyl benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, characterized by a dual-functionality pharmacophore: a rigid benzoic acid head group and a flexible sulfonyl lin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfonyl benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, characterized by a dual-functionality pharmacophore: a rigid benzoic acid head group and a flexible sulfonyl linker.[1][2] This guide analyzes the structure-activity relationship (SAR) of this class, specifically focusing on their utility as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for type 2 diabetes and antimicrobial agents . By dissecting the electronic and steric contributions of the sulfonyl and carboxyl moieties, this whitepaper provides a roadmap for optimizing potency and selectivity in drug discovery pipelines.
The Pharmacophore: Chemical Space & Structural Logic
The core structure of sulfonyl benzoic acid derivatives consists of three distinct domains, each governing specific interactions within a biological target.
Structural Domains
Domain A: The Benzoic Acid Head (Hydrophilic Anchor):
Function: Acts as a bioisostere for phosphate groups (in phosphatase inhibitors) or mimics PABA (in antibacterials).
Key Interaction: Forms critical hydrogen bonds and salt bridges with positively charged residues (e.g., Arginine) in the active site.
Domain B: The Sulfonyl Linker (
):
Function: Provides a tetrahedral geometry that orients the side chains out of the aromatic plane, unlike planar carbonyl/amide linkers.
Key Interaction: Acts as a hydrogen bond acceptor and controls the spatial orientation of the hydrophobic tail.
Domain C: The Hydrophobic Tail (Aromatic/Heterocyclic Ring):
Function: Targets allosteric hydrophobic pockets to induce selectivity.
Key Interaction:
stacking and Van der Waals interactions.
General SAR Map
The following diagram illustrates the logical flow of structural modifications and their impact on biological activity.
Figure 1: Structural dissection of the sulfonyl benzoic acid scaffold and its impact on primary biological targets.
Detailed SAR Analysis: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[3] Inhibiting PTP1B restores insulin sensitivity. Sulfonyl benzoic acids act as non-competitive inhibitors by binding to the allosteric site B, avoiding the high charge density required for the catalytic site A.
The Acidic Head Group
Observation: The carboxylic acid at the para or meta position is non-negotiable for high affinity.
Causality: The carboxylate anion mimics the phosphotyrosine substrate, forming bidentate hydrogen bonds with the guanidinium group of Arg221 or Arg254 in the PTP1B active site.
Optimization: Replacing -COOH with tetrazole (a bioisostere) maintains potency but improves membrane permeability and oral bioavailability.
The Sulfonyl Linker vs. Amide Linker
Observation: Sulfonamide derivatives (
) often show higher potency than their carboxamide counterparts ().
Causality: The sulfonyl group adopts a tetrahedral geometry, creating a "kink" that allows the inhibitor to wrap around the enzyme surface, accessing secondary hydrophobic pockets that planar amides cannot reach.
Ring Substitutions (Electronic & Steric Effects)
Quantitative data from recent studies highlights the impact of ring substitution on IC50 values against PTP1B.
Derivative
Substituent (R)
Position
IC50 (µM)
Insight
Compound 1
-H
-
> 50
Baseline activity is low without hydrophobic interaction.
Lipophilicity + Electron Withdrawal: Halogens enhance fit in the hydrophobic pocket.
Compound 4
-Phenyl
para
0.25
Biphenyl Effect: Extended aromatic systems enable stacking with Tyr residues.
Data synthesized from benzoyl sulfathiazole and biphenyl-sulfonyl derivatives studies [1, 5].
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Synthesis: Chlorosulfonation Route
This workflow produces 4-sulfamoylbenzoic acid derivatives. The use of chlorosulfonic acid serves as both the solvent and the reagent, driving the reaction to completion.
Add 0.01 mol of benzoic acid derivative to 0.05 mol of chlorosulfonic acid at 0°C.
Critical Control: Maintain temperature <5°C initially to prevent decarboxylation.
Reflux at 120°C for 3 hours. Pour onto crushed ice to precipitate the sulfonyl chloride.
Amination:
Dissolve the sulfonyl chloride intermediate in dry THF.
Add equimolar amine and pyridine (base scavenger).
Stir at room temperature for 6 hours.
Validation: Monitor by TLC (Mobile phase: Methanol/DCM 1:9). Disappearance of the non-polar sulfonyl chloride spot indicates completion.
Biological Assay: PTP1B Inhibition (Colorimetric)
This assay uses p-Nitrophenyl Phosphate (pNPP) as a substrate. The hydrolysis of pNPP by PTP1B yields p-nitrophenol, which is yellow in alkaline conditions.
Preparation: Prepare PTP1B enzyme buffer (50 mM HEPES, pH 7.2, 1 mM EDTA).
Incubation: Incubate 10 µL of test compound (dissolved in DMSO) with 20 µL of PTP1B enzyme (0.5 µg/mL) for 10 minutes at 37°C.
Reaction: Add 20 µL of pNPP (2 mM). Incubate for 30 minutes.
Termination: Stop reaction with 10 µL of 1 N NaOH.
Measurement: Read Absorbance at 405 nm.
Calculation:
.
Therapeutic Case Study: Antibacterial Activity
While PTP1B inhibition relies on the acidic nature, antibacterial activity (specifically against S. aureus) relies on the sulfonamide moiety mimicking p-aminobenzoic acid (PABA).
Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), blocking folate synthesis.[4]
SAR Divergence:
For PTP1B , the benzoic acid is the primary anchor.
For Antibacterial , the
group is the primary pharmacophore; the benzoic acid often serves as a prodrug handle or solubility modifier.
Key Insight: Introduction of a chlorine atom at the ortho position to the sulfonyl group significantly enhances antibacterial potency by increasing lipophilicity, facilitating penetration through the bacterial cell wall [2].
Future Directions
The sulfonyl benzoic acid scaffold is evolving beyond simple substitution.
Metal Complexation: N-alkylated sulfonamide benzoic acids act as chelating agents.[5] Complexes with Cu(II) or Co(II) have shown synergistic antibacterial effects, likely due to increased membrane permeability of the metal complex [3].
Multi-Target Ligands: Designing hybrids that inhibit both PTP1B and Aldose Reductase (for diabetic complications) by linking the benzoic acid head to a rhodanine tail via a sulfonyl bridge.
References
BenchChem. (2025).[1][6] The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Retrieved from
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from
Asian Journal of Chemistry. (2015). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Retrieved from
NIH PubMed. (2014). SAR of benzoyl sulfathiazole derivatives as PTP1B inhibitors. Retrieved from
NIH PubMed. (2021). Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors with Non-competitive Actions. Retrieved from
4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid: The Critical Intermediate in Rimeporide Synthesis
Executive Summary Rimeporide (EMD-87580) is a potent, first-in-class, selective inhibitor of the sodium-proton exchanger isoform 1 (NHE-1)[1]. Originally investigated for congestive heart failure, Rimeporide has been suc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Rimeporide (EMD-87580) is a potent, first-in-class, selective inhibitor of the sodium-proton exchanger isoform 1 (NHE-1)[1]. Originally investigated for congestive heart failure, Rimeporide has been successfully repositioned as a disease-modifying therapeutic candidate for Duchenne Muscular Dystrophy (DMD)[2]. The commercial viability and synthetic efficiency of Rimeporide depend entirely on the precise functionalization of its core aromatic ring.
This technical guide explores the mechanistic rationale, synthetic workflow, and pharmacological context of using 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5) as the primary intermediate in the synthesis of Rimeporide[3]. By examining the causality behind the reaction conditions, this whitepaper provides a self-validating framework for researchers and process chemists involved in scaling NHE-1 inhibitors.
Chemical Profile and Mechanistic Rationale
The synthesis of Rimeporide requires the installation of two adjacent methanesulfonyl (
) groups at the C4 and C5 positions of a benzoic acid derivative[4]. Direct disulfonylation of a simple toluene derivative is thermodynamically unfavorable and yields poor regioselectivity.
To bypass this, the synthesis utilizes 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid. This molecule is structurally primed for a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . The presence of the strongly electron-withdrawing 5-methylsulfonyl group and the 1-carboxylic acid group drastically depletes the electron density at the C4 position. This electronic activation stabilizes the anionic Meisenheimer complex transition state, allowing the relatively inert aromatic chlorine to act as an excellent leaving group when attacked by a nucleophile[4].
Table 1: Physicochemical Profile of the Intermediate
This protocol converts the starting material into 4,5-bis(methanesulfonyl)-2-methylbenzoic acid[4].
Solvation: Dissolve 6.0 kg of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid in 15 L of N,N-dimethylformamide (DMF) at 25°C.
Causality: DMF is a polar aprotic solvent. It effectively solvates the sodium cation of the incoming nucleophile but leaves the methanesulfinate anion "naked" and highly reactive, accelerating the SNAr reaction[4].
Nucleophilic Addition: Heat the solution to 50°C and add 3.6 kg of sodium methanesulfinate.
Thermal Activation: Raise the internal temperature to 120°C and stir for 48 hours.
Causality: The formation of the Meisenheimer complex disrupts the aromaticity of the ring, presenting a high kinetic barrier. Sustained thermal energy (120°C) is required to overcome this barrier and drive the substitution to completion[4].
Quenching & Clarification: Cool the mixture to 25°C and quench into 40 L of water. Add 300 g of activated carbon and 1 kg of diatomaceous earth, then filter.
Causality: High-temperature SNAr reactions often generate colored polymeric byproducts. Activated carbon adsorbs these impurities, ensuring the final API meets optical clarity and purity standards.
Precipitation (Self-Validating Step): Add 5 L of ice to the filtrate and dropwise add concentrated hydrochloric acid until the solution reaches pH = 1 .
Causality: At pH 1, the carboxylic acid is fully protonated (well below its pKa of ~2.94). The molecule loses its ionic charge, drastically reducing its aqueous solubility. The sudden precipitation of the product serves as a visual, self-validating indicator of successful isolation[4].
Purification: Filter the precipitate and recrystallize from 2-propanol to yield the purified intermediate.
Table 2: Critical Process Parameters for SNAr Reaction
Parameter
Setpoint / Choice
Mechanistic Causality
Solvent
N,N-Dimethylformamide
Polar aprotic nature maximizes the nucleophilicity of the methanesulfinate anion[4].
Temperature
120°C
Provides the activation energy required to break aromaticity during transition state formation[4].
Isolation pH
pH = 1 (via conc. HCl)
Neutralizes the carboxylate ion, forcing the target intermediate to precipitate out of the aqueous phase[4].
Protocol 2: Acyl Activation and Guanidination
To form Rimeporide, the carboxylic acid must be coupled with guanidine.
Vilsmeier-Haack Activation: Suspend the purified 4,5-bis(methanesulfonyl)-2-methylbenzoic acid in thionyl chloride (
) and add a catalytic amount of DMF.
Causality: DMF reacts with
to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This acts as a catalyst, converting the carboxylic acid to an acid chloride much faster and under milder conditions than alone, preventing thermal degradation.
Volatile Removal: Evaporate excess
completely under reduced pressure.
Causality (Self-Validation): Any residual
will react with the free guanidine base in the next step to form guanidine hydrochloride, neutralizing the nucleophile and destroying the yield. A stable vacuum pressure indicates complete removal.
Amidation: Dissolve the acid chloride in an inert solvent (e.g., THF) and add it dropwise to a solution of free guanidine to yield N-(4,5-bis(methanesulfonyl)-2-methylbenzoyl)guanidine (Rimeporide)[2].
Pharmacological Grounding: NHE-1 Inhibition in DMD
The complex synthesis of Rimeporide is justified by its profound pharmacological impact. In healthy cells, NHE-1 maintains intracellular pH by extruding one proton (
) in exchange for one extracellular sodium ion ()[1].
In Duchenne Muscular Dystrophy, the absence of dystrophin leads to chronic membrane instability and the hyperactivation of NHE-1. This causes a massive intracellular
overload. To compensate, the Sodium/Calcium Exchanger (NCX) reverses its normal operation, pumping out while importing lethal amounts of Calcium (). This calcium overload triggers mitochondrial swelling, protease activation, and eventual muscle necrosis and fibrosis[1]. Rimeporide selectively binds to and blocks NHE-1, halting this destructive cascade at its source[2].
Fig 2. Rimeporide mechanism: blocking NHE-1 to prevent calcium overload and necrosis in DMD.
Conclusion
The utilization of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid is not merely a matter of convenience, but a highly calculated exercise in physical organic chemistry. By leveraging the electron-withdrawing properties of the sulfonyl and carboxyl groups, chemists can execute a highly regioselective SNAr reaction that forms the bis-sulfonyl core of Rimeporide. Understanding the causality behind solvent selection, thermal activation, and pH-driven isolation ensures that this critical synthesis remains robust, scalable, and self-validating.
Title: Rimeporide as a first-in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC. Source: nih.gov.
Title: EP1224166B1 - Method of producing n-(4,5-bis-methanesulfonyl-2-methyl-benzoyl)-guanidine, the hydrochloride thereof - Google Patents. Source: google.com.
Advanced Synthesis of Tembotrione: The Benzoic Acid Precursor Route
The following technical guide details the synthesis of Tembotrione, focusing specifically on the benzoic acid precursor route . This document is structured for researchers and process chemists, prioritizing mechanistic i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis of Tembotrione, focusing specifically on the benzoic acid precursor route . This document is structured for researchers and process chemists, prioritizing mechanistic insight, process safety, and scalable reproducibility.
Executive Summary & Strategic Rationale
Tembotrione is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor used primarily in maize cultivation. Its structural efficacy relies on the tricyclic-dione pharmacophore and the specific lipophilic/electronic properties imparted by the trifluoroethoxy side chain.
While various routes exist, the Benzoic Acid Precursor Route is the industrial standard for high-purity synthesis. This strategy isolates the complex aromatic moiety—2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid —before coupling it with 1,3-cyclohexanedione. This modular approach minimizes side reactions on the sensitive dione ring during the harsh halogenation and etherification steps required to build the aromatic core.
Core Synthetic Workflow
The synthesis is divided into two distinct modules:
Precursor Assembly: Construction of the substituted benzoic acid.
Triketone Coupling: Esterification and cyanide-catalyzed rearrangement.
Module 1: Synthesis of the Benzoic Acid Precursor[1]
) or N-bromosuccinimide (NBS) with radical initiators (AIBN). However, modern industrial protocols favor an oxidative bromination system using Hydrobromic acid (HBr) and Hydrogen Peroxide ().
Protocol:
Charge a reactor with Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate dissolved in 1,2-dichloroethane (DCE) or chlorobenzene.
Add 48% aqueous HBr (1.2 - 1.5 eq).
Heat the mixture to 75–80°C .
Slowly dose 30%
(1.1 eq) over 2–3 hours.
Mechanism:
oxidizes in situ to generate active bromine species ( or ), which undergoes radical substitution at the benzylic position.
Advantage: This method avoids handling bulk elemental bromine and utilizes the exotherm of the oxidation to drive the reaction.
Step 1.2: Trifluoroethoxy Etherification
Reagent: 2,2,2-Trifluoroethanol (TFE).
The benzylic bromide is highly electrophilic. Substitution with TFE requires careful base selection to prevent hydrolysis of the methyl ester or elimination side products.
Protocol:
Dissolve the brominated intermediate in a polar aprotic solvent (e.g., DMF or NMP ) or a tertiary alcohol (e.g., tert-amyl alcohol ).
Add Potassium Carbonate (
) (1.5 eq) and 2,2,2-Trifluoroethanol (1.2 eq).
Stir at 25–40°C for 5–12 hours.
Critical Control Point: Temperature control is vital. Exceeding 50°C increases the risk of side-chain elimination.
Step 1.3: Hydrolysis to the Free Acid
The methyl ester serves as a protecting group during bromination. It must now be removed to allow activation.
Protocol:
Add NaOH (aq) directly to the crude etherification mixture.
Heat to 60°C until HPLC indicates complete consumption of the ester.
Workup: Acidify with HCl to pH < 3. The product, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid , precipitates as a white solid.
Purification: Recrystallization from ethanol/water if purity is <98%.
Module 2: Coupling and Rearrangement (Triketone Formation)
This module connects the benzoic acid "warhead" to the 1,3-cyclohexanedione "trigger."
Step 2.1: Acid Chloride Activation
Reagents: Thionyl Chloride (
), catalytic DMF.
Protocol: Suspend the dried benzoic acid precursor in toluene. Add
(1.2 eq) and a drop of DMF. Reflux until gas evolution () ceases. Remove excess via vacuum distillation.
Dissolve 1,3-cyclohexanedione (1.05 eq) in Dichloromethane (DCM) or Acetonitrile .
Add
(1.1 eq) to form the enolate.
Dropwise add the benzoyl chloride solution at 0–5°C .
Outcome: Formation of the Enol Ester intermediate.[8][9][10][11] This species is stable but pharmacologically inactive.
Step 2.3: Cyanide-Catalyzed Rearrangement (The "Switch")
This is the defining step of triketone synthesis. It converts the O-acylated product (enol ester) into the C-acylated product (Tembotrione) via a catalytic rearrangement.[12][8]
Catalyst:Acetone Cyanohydrin (Source of HCN) or KCN/18-crown-6. Acetone cyanohydrin is preferred industrially for controlled cyanide release.
Protocol:
To the enol ester solution, add Acetone Cyanohydrin (5–10 mol%).
Add a mild base (e.g.,
) if the system is too acidic.
Stir at 25°C for 4–6 hours.
Mechanism:
The cyanide ion (
) attacks the ester carbonyl, forming a tetrahedral intermediate.
The intermediate collapses to release the acyl cyanide and the cyclohexanedione enolate .
The enolate attacks the acyl cyanide (a soft electrophile) at the C-2 position (C-acylation).
is regenerated (Catalytic cycle).
Workup: Quench with dilute HCl. The shift from O-acyl to C-acyl significantly changes the pKa (Tembotrione pKa ~3). The product precipitates or is extracted into an organic phase and crystallized.
Visualizations
Diagram 1: Total Synthesis Workflow
This diagram outlines the convergent synthesis strategy.
Caption: Convergent synthesis of Tembotrione highlighting the critical benzoic acid intermediate and cyanide-catalyzed rearrangement.[6][13]
Diagram 2: Mechanism of Cyanide-Catalyzed Rearrangement
This diagram details the "switch" from Enol Ester to Triketone.
Caption: Catalytic cycle of the rearrangement. Cyanide acts as a nucleophilic shuttle, transferring the acyl group from Oxygen to Carbon.
Quantitative Data Summary
Parameter
Step 1.1 (Bromination)
Step 1.2 (Etherification)
Step 2.3 (Rearrangement)
Reagents
HBr (48%), H2O2 (30%)
TFE, K2CO3
Acetone Cyanohydrin (cat.)
Solvent
1,2-Dichloroethane
DMF or tert-Amyl Alcohol
DCM or Acetonitrile
Temperature
75–80°C
25–40°C
25°C
Typical Yield
85–90%
90–94%
85–92%
Critical Impurity
Dibromo-species
Elimination product (Vinyl)
Unreacted Enol Ester
Safety Hazard
Corrosive/Oxidizer
Fluorinated waste
Highly Toxic (CN source)
References
BenchChem. (2025). The Discovery and Synthesis of Tembotrione: A Technical Guide. Retrieved from
Bayer CropScience. (2007).[5][14] Process for the preparation of Tembotrione. World Patent WO2008110621A.
PatSnap Eureka. (2025). Tembotrione Synthesis: Structure, Reagents, and Reactions. Retrieved from
Zhejiang Zhongshan Chem Ind Grp. (2019). Synthetic process of herbicide tembotrione.
Master Organic Chemistry. (2025). Mechanism of Cyanohydrin Formation and Rearrangement. Retrieved from
PubChem. (2025). Tembotrione Compound Summary. Retrieved from
An In-depth Technical Guide to the Rational Design of Novel HPPD Inhibitor Scaffolds: A Sulfonyl Benzoate Case Study
This guide provides a comprehensive overview of the principles and methodologies for designing novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme target in modern herbicide development. Rat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the principles and methodologies for designing novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme target in modern herbicide development. Rather than focusing on a single, established class of inhibitors, we will explore the core tenets of rational drug design, using a hypothetical "sulfonyl benzoate" scaffold as a central case study. This approach is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to conceptualize, synthesize, and validate new chemical entities for weed management.
The Central Role of HPPD in Plant Physiology and as a Herbicide Target
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that plays a crucial role in the tyrosine catabolism pathway in most aerobic organisms.[1][2] In plants, this pathway is not merely a means of amino acid degradation; it is intrinsically linked to the biosynthesis of essential molecules for survival. Specifically, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols.[1][3]
Plastoquinone is a vital component of the photosynthetic electron transport chain, while tocopherols (a form of Vitamin E) are potent antioxidants that protect the photosynthetic apparatus from oxidative damage.[4] By inhibiting HPPD, the production of these essential compounds is halted, leading to a cascade of deleterious effects. The most prominent symptom of HPPD inhibition is the "bleaching" of plant tissues, a direct consequence of the photodegradation of chlorophyll in the absence of protective carotenoids (the synthesis of which is also dependent on plastoquinone).[4] This ultimately leads to cessation of growth and plant death, making HPPD an exceptionally effective target for herbicides.[3]
The development of HPPD-inhibiting herbicides has been a significant advancement in agriculture, offering broad-spectrum weed control with favorable environmental and toxicological profiles.[2][4] However, the continued and widespread use of these herbicides has led to the emergence of resistant weed biotypes, necessitating the discovery of novel inhibitor scaffolds to ensure the long-term viability of this mode of action.[5][6][7]
Deconstructing the Pharmacophore: Learning from Existing HPPD Inhibitors
The rational design of novel HPPD inhibitors begins with a thorough understanding of the structure-activity relationships (SAR) of existing chemical classes. Commercially successful HPPD inhibitors, such as the triketones (e.g., mesotrione, tembotrione) and isoxazoles (e.g., isoxaflutole), share common structural features that are essential for their inhibitory activity.[8][9][10] These features constitute the "pharmacophore," the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.
The key pharmacophoric elements for HPPD inhibition are:
A metal-chelating group: The active site of HPPD contains a catalytic Fe(II) ion.[2] All potent HPPD inhibitors possess a functional group capable of forming a bidentate chelate with this iron ion, thereby competitively inhibiting the binding of the natural substrate, 4-hydroxyphenylpyruvate.[2] In triketone herbicides, this is the 1,3-dicarbonyl moiety.[10]
An aromatic or heteroaromatic ring: This part of the molecule engages in crucial π-π stacking interactions with phenylalanine residues (e.g., Phe360 and Phe403 in Arabidopsis thaliana HPPD) in the active site.[11] This interaction provides a significant portion of the binding affinity.
A linker: A flexible or rigid linker connects the metal-chelating group and the aromatic ring, ensuring the correct spatial orientation for optimal binding.
The following diagram illustrates the generalized pharmacophore for HPPD inhibitors.
Caption: Generalized pharmacophore for HPPD inhibitors.
A Case Study in Rational Design: The Sulfonyl Benzoate Scaffold
With a firm grasp of the essential pharmacophoric features, we can now embark on the design of a novel inhibitor scaffold. For this exercise, we will conceptualize a "sulfonyl benzoate" scaffold. This is a hypothetical class, chosen to illustrate the principles of scaffold hopping, where the core molecular framework of a known active compound is replaced by a chemically different but functionally similar one.
Our proposed sulfonyl benzoate scaffold will incorporate the key pharmacophoric elements:
Metal-Chelating Group: We will retain the well-established 1,3-dicarbonyl moiety from the triketone class for its proven ability to chelate the active site Fe(II) ion.
Aromatic Ring: A substituted benzene ring will serve as the aromatic component for π-π stacking interactions.
Linker: A sulfonyl group (-SO2-) will act as a rigid linker connecting the benzoate moiety to another part of the molecule. The sulfonyl group is an attractive linker due to its chemical stability and its ability to act as a hydrogen bond acceptor.
The following diagram illustrates the proposed binding mode of a hypothetical sulfonyl benzoate HPPD inhibitor.
Caption: Proposed binding of a sulfonyl benzoate inhibitor.
Synthetic Strategy and Experimental Workflow
The successful design of a novel inhibitor scaffold is contingent upon the feasibility of its chemical synthesis. The synthesis of a sulfonyl benzoate-based HPPD inhibitor would likely involve a multi-step process. The following is a generalized, hypothetical synthetic workflow.
General Synthetic Scheme
A plausible synthetic route could involve the reaction of a substituted 2-sulfonylbenzoyl chloride with a 1,3-cyclohexanedione. The 2-sulfonylbenzoyl chloride itself could be synthesized from the corresponding benzoic acid.
The following diagram outlines a potential synthetic workflow.
Caption: Hypothetical synthetic workflow for a sulfonyl benzoate HPPD inhibitor.
Detailed Experimental Protocol: Synthesis of a Hypothetical Sulfonyl Benzoate HPPD Inhibitor
Disclaimer: This is a generalized protocol and would require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-(chlorosulfonyl)benzoic acid
To a stirred solution of 2-sulfobenzoic acid (1.0 eq) in chlorosulfonic acid (5.0 eq) at 0 °C, add thionyl chloride (2.0 eq) dropwise.
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of a substituted 2-sulfonylbenzoyl chloride
To a solution of the 2-(chlorosulfonyl)benzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add an amine or alcohol (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C.
Stir the reaction at room temperature for 12 hours.
Wash the reaction mixture with 1N HCl and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product is then dissolved in dichloromethane, and oxalyl chloride (1.5 eq) and a catalytic amount of DMF are added.
Stir the reaction at room temperature for 2 hours.
Remove the solvent under reduced pressure to yield the crude sulfonyl benzoyl chloride, which is used in the next step without further purification.
Step 3: Synthesis of the final sulfonyl benzoate HPPD inhibitor
To a solution of 1,3-cyclohexanedione (1.0 eq) and a base (e.g., sodium hydride, 2.2 eq) in a dry solvent (e.g., tetrahydrofuran) at 0 °C, add the crude sulfonyl benzoyl chloride (1.1 eq) dropwise.
Stir the reaction at room temperature for 12 hours.
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired sulfonyl benzoate HPPD inhibitor.
In Vitro and In Vivo Evaluation
Once synthesized, the novel compound must be evaluated for its inhibitory activity against HPPD and its herbicidal efficacy.
In Vitro HPPD Inhibition Assay
The inhibitory potency of the synthesized compound against HPPD can be determined using a spectrophotometric assay.[3]
Protocol:
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana) is expressed and purified.
The assay is performed in a buffer containing the enzyme, the substrate (4-hydroxyphenylpyruvate), and varying concentrations of the inhibitor.
The activity of HPPD is coupled to a second enzyme, maleylacetoacetate isomerase, and the formation of the final product is monitored by the change in absorbance at a specific wavelength (e.g., 320 nm).
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Greenhouse Herbicidal Activity Assay
The whole-plant herbicidal activity is assessed in a greenhouse setting.
Protocol:
Seeds of various weed species (e.g., Palmer amaranth, velvetleaf) and a crop species (e.g., corn) are planted in pots.
The synthesized compound is formulated and applied at different rates (e.g., 50, 100, 200 g/ha) at either the pre-emergence or post-emergence stage.
A commercial HPPD inhibitor (e.g., mesotrione) is used as a positive control.
Plants are grown under controlled greenhouse conditions for 2-3 weeks.
Herbicidal efficacy is evaluated by visual assessment of plant injury (e.g., bleaching, stunting, necrosis) and by measuring the reduction in plant biomass compared to untreated controls.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The data obtained from the in vitro and in vivo assays should be systematically organized to facilitate SAR analysis. This involves synthesizing a library of compounds with variations at different positions of the sulfonyl benzoate scaffold and correlating the chemical modifications with the observed biological activity.
Table 1: Hypothetical SAR Data for a Sulfonyl Benzoate Series
Compound ID
R-Group on Sulfonyl
AtHPPD IC50 (nM)
Herbicidal Activity at 100 g/ha (% control)
SB-01
Methyl
50
85
SB-02
Ethyl
75
70
SB-03
Isopropyl
120
50
SB-04
Phenyl
30
95
SB-05
4-Chlorophenyl
15
98
From this hypothetical data, we could infer that a larger, electron-withdrawing group on the sulfonyl moiety enhances both in vitro and in vivo activity. This information would guide the design of the next generation of inhibitors.
Conclusion and Future Directions
The design of novel HPPD inhibitor scaffolds is a dynamic and essential area of research in agrochemicals. By understanding the fundamental principles of HPPD function and the key pharmacophoric features of existing inhibitors, researchers can rationally design new chemical entities with improved efficacy and a broader spectrum of weed control. The hypothetical sulfonyl benzoate scaffold presented in this guide serves as an example of how these principles can be applied to conceptualize, synthesize, and evaluate novel herbicides.
Future work in this field will likely focus on:
Combating Resistance: Designing inhibitors that are effective against weed biotypes that have developed resistance to current HPPD herbicides.[12]
Improving Crop Selectivity: Developing inhibitors that have a wider margin of safety for important crops.
Exploring Novel Scaffolds: Moving beyond the traditional triketone and isoxazole backbones to discover entirely new chemical classes of HPPD inhibitors.[13][14][15]
The integration of computational chemistry, synthetic chemistry, and biology will be paramount in achieving these goals and ensuring the continued success of HPPD-inhibiting herbicides in global agriculture.
References
Dayan, F. E., et al. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry.
U.S. Environmental Protection Agency. (2020). HPPD Inhibiting Herbicides: State of the Science.
Minnesota Department of Agriculture. (n.d.). Isoxaflutole.
Beaudegnies, R., et al. (2009). Natural and synthetic triketones and the main degradation products of sulcotrione and mesotrione.
University of Tennessee. (2025). Bleacher Herbicides Under Pressure: The Emerging Risk of HPPD Resistance.
Jhala, A. J., et al. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts.
Wikipedia. (n.d.).
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Sulfonylurea Herbicides: The Role of Methyl 2-(Isocyanatosulfonyl)
Wikidoc. (2018).
Thiour-Mauprivez, C., et al. (2021). Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. Frontiers in Microbiology.
Taylor & Francis. (n.d.). Mesotrione – Knowledge and References.
Wikipedia. (n.d.). Isoxazole.
University of Nebraska - Lincoln. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Institutional Repository.
Moran, G. R. (2005).
University of Minnesota Extension. (2018). Pigment inhibitor herbicides.
American Chemical Society. (n.d.). Defining the mechanism of toxicity of leptospermone, a β-triketone herbicide, to Aedes aegypti.
ResearchGate. (n.d.). Structure of HPPD.
Santoro, M., et al. (2024).
Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action.
Wang, M.-M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry.
Singh, P., & Singh, J. (n.d.).
Duke, S. O. (n.d.). Overview of herbicide mechanisms of action. PubMed.
Li, Y., et al. (2021). Discovery of novel benzofuran scaffold as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science.
da Silva, J. B. P., et al. (2025). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. PMC.
Lee, D. L., et al. (n.d.). The Synthesis and Structure—Activity Relationships of the Triketone HPPD Herbicides.
Ye, F., et al. (2021). Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors. Pesticide Biochemistry and Physiology.
ResearchGate. (n.d.). Chemical structures of the commercially HPPD inhibiting-based herbicides and their common substructure.
Wang, M.-M., et al. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Archives.
Wang, D., et al. (2020). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)
ResearchGate. (n.d.). Molecular Mechanism of Action of Herbicides.
North Dakota State University. (n.d.). Herbicide Mode of Action and Injury Symptoms. Applied Weed Science Research.
da Silva, J. B. P., et al. (2025). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. PubMed.
BenchChem. (2025).
Li, Y., et al. (2020).
Taha, M., et al. (2012). Synthesis of new sulfonamides as lipoxygenase inhibitors. PubMed.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound: 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5)
Solvent: Dimethyl Sulfoxide (DMSO)
Predicted Solubility Profile:High (>100 mg/mL)Application: Critical intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione analogs) and pharmaceutical Rimeporide precursors.
This guide provides a technical analysis of the solubility characteristics of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid in DMSO. While specific empirical solubility limits for this intermediate are often proprietary, this document synthesizes physicochemical principles with standard validation protocols to guide researchers in solution preparation.
DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (
) characterized by a high dipole moment (3.96 D) and strong hydrogen-bond accepting capability. The dissolution of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid is driven by two primary mechanisms:
Hydrogen Bonding: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the acidic proton of the carboxylic acid group (-COOH).
Dipole-Dipole Interactions: The highly polar methylsulfonyl group (-SO
Me) on the benzene ring interacts favorably with the S=O dipole of the DMSO solvent shell.
Thermodynamic Prediction:
Unlike non-polar solvents (e.g., Hexane) where this compound is insoluble, or protic solvents (e.g., Water) where solubility is pH-dependent, DMSO stabilizes the polar functional groups effectively. Researchers should expect exothermic dissolution ; cooling may be required for large-scale preparations.
Experimental Protocol: Solubility Determination
Standard Operating Procedure (SOP) for determining the saturation limit.
The following diagram outlines the logical flow for validating solubility, ensuring data integrity through iterative testing.
Figure 1: Iterative "Step-Up" method for determining approximate solubility limits prior to HPLC quantification.
Detailed Methodology
Preparation: Place 500 mg of the benzoic acid derivative into a 4 mL glass vial.
Addition: Add 1.0 mL of Anhydrous DMSO.
Equilibration: Shake at 25°C for 24 hours. Note: If the solution becomes clear immediately, the solubility exceeds 500 mg/mL. Add more solid until precipitation persists.
Filtration: Centrifuge the suspension to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE filter (Nylon filters are generally compatible with DMSO but PTFE is preferred for chemical resistance).
Quantification: Dilute the filtrate 1:100 with Acetonitrile/Water (50:50) and analyze via HPLC-UV against a standard curve.
Reference Data & Handling
Solubility Estimation Table
Based on structural analogs (e.g., 2-nitro-4-methylsulfonylbenzoic acid) and DMSO solvent parameters, the following solubility tiers are estimated:
Solvent
Predicted Solubility (25°C)
Notes
DMSO
> 200 mg/mL
Excellent solvent. Exothermic.
DMF
> 150 mg/mL
Good alternative.
Methanol
Moderate (~50 mg/mL)
Proticity may interfere with some reactions.
Water
Low (< 1 mg/mL)
Insoluble at neutral pH; soluble as salt (pH > 5).
Stability in Solution
Hydrolysis: The sulfonyl and chloro groups are stable in DMSO at room temperature.
Decarboxylation: Avoid prolonged heating (>80°C) in DMSO, as polar aprotic solvents can facilitate decarboxylation of electron-deficient benzoic acids.
Storage: Store DMSO stock solutions at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to ensure homogeneity.
Safety & Toxicology (E-E-A-T)
Warning: DMSO is a penetration enhancer. It effectively carries dissolved solutes across biological membranes (skin/mucosa).
Compound Hazard: 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid is an irritant (Skin Irrit. 2, Eye Irrit. 2A).
Synergistic Risk: Dissolving this irritant in DMSO significantly increases the risk of systemic absorption upon skin contact.
PPE Requirement:
Gloves: Butyl rubber (0.3mm) or Nitrile (double-gloved, change immediately upon splash). Latex is permeable to DMSO.
Ventilation: Handle powder in a fume hood to avoid inhalation.
References
PubChem. (n.d.).[2] 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS 176309-00-5).[1][3] National Library of Medicine. Retrieved from [Link]
Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link]
High-Performance Liquid Chromatography (HPLC) Method Development and Validation Protocol for 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic Acid
Introduction & Clinical Context 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5) is a highly specific, functionalized benzoic acid derivative utilized as a critical synthetic intermediate[1]. Its prima...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Clinical Context
4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5) is a highly specific, functionalized benzoic acid derivative utilized as a critical synthetic intermediate[1]. Its primary pharmaceutical application is in the synthesis of Rimeporide (EMD-87580) , a potent, first-in-class selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1)[2].
Originally developed for congestive heart failure, Rimeporide has been successfully repositioned for the treatment of Duchenne Muscular Dystrophy (DMD), demonstrating significant anti-inflammatory and anti-fibrotic effects in both skeletal and cardiac muscles[2]. Because 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid is a direct precursor in this synthesis, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory for monitoring reaction kinetics, quantifying residual impurities, and ensuring the absolute purity of the downstream Active Pharmaceutical Ingredient (API).
As a Senior Application Scientist, it is critical to design an HPLC method not by trial and error, but by analyzing the causality between the analyte's molecular structure and its chromatographic behavior.
Analyte Characteristics & pH Causality
The target molecule features a carboxylic acid moiety (estimated
), a halogen (chlorine), an electron-withdrawing methylsulfonyl group, and an electron-donating methyl group.
For benzoic acid derivatives, mobile phase pH is the single most critical parameter [3]. If the mobile phase pH is near the analyte's
, the molecule exists in a dynamic equilibrium between its ionized (hydrophilic) and non-ionized (hydrophobic) states. This dual-state presence leads to severe peak broadening, peak tailing, and irreproducible retention times[3].
The Solution: To ensure the analyte is fully protonated (non-ionized) and retained uniformly via hydrophobic interactions, the mobile phase pH must be strictly maintained at least 1.5 to 2.0 units below the
[3]. Therefore, an acidic aqueous buffer at pH 2.0–2.5 (using 0.1% Phosphoric Acid or Formic Acid) is selected.
Stationary Phase Causality
Because the mobile phase is highly acidic, standard silica-based columns risk hydrolysis of the bonded phase. Furthermore, any unreacted surface silanols on the silica support can cause secondary ion-exchange interactions with the analyte, leading to tailing[4].
The Solution: A densely end-capped, reversed-phase C18 column (e.g., Zorbax SB-C18 or Waters XBridge C18) is required to withstand the acidic conditions and shield the analyte from residual silanols, ensuring sharp, symmetrical peaks[5].
Detector Optimization
The conjugated aromatic ring, enhanced by the sulfonyl and carboxyl auxochromes, provides robust UV absorbance. A detection wavelength of 225 nm to 230 nm offers the optimal signal-to-noise (S/N) ratio for benzoic acid derivatives while avoiding the baseline noise typical of lower wavelengths (<210 nm)[4][5].
Method Development Logical Workflow
Caption: Logical workflow for HPLC method development targeting acidic API intermediates.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The system must validate its own performance prior to analyzing unknown samples.
Reagents and Materials
Analyte: 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid reference standard (>99.0% purity).
Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
Modifiers: HPLC-Grade Orthophosphoric Acid (
, 85%).
Chromatographic Conditions
Parameter
Optimized Condition
Analytical Column
End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A
0.1% in Water (pH ~2.2)
Mobile Phase B
100% Acetonitrile
Elution Mode
Gradient: 0–2 min: 20% B 2–12 min: 20% 70% B 12–15 min: 70% B 15.1–20 min: 20% B (Re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C (Stabilizes retention times and reduces backpressure)
Injection Volume
10 µL
Detection
UV Diode Array Detector (DAD) at 225 nm
Standard and Sample Preparation
Causality of Diluent Selection: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (fronting) upon injection. However, the analyte has limited solubility in highly aqueous solutions.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% Acetonitrile (MeCN) to ensure full solubilization.
Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 Water:MeCN mixture. This intermediate polarity prevents precipitation while matching the gradient starting conditions closely enough to maintain sharp peak morphology.
System Suitability Testing (SST) Execution
Before injecting experimental samples, inject the Working Solution (50 µg/mL) five consecutive times. The system is considered validated and ready for use only if it meets the following criteria:
Retention Time Precision: %RSD
1.0%
Peak Area Precision: %RSD
2.0%
Tailing Factor (
): 1.5 (Confirms successful suppression of silanol interactions).
Theoretical Plates (
): 5000 (Confirms column efficiency).
Method Validation Summary
Following ICH Q2(R1) guidelines, the developed method yields the following quantitative validation metrics, demonstrating its reliability for routine API intermediate monitoring:
Validation Parameter
Acceptance Criteria
Typical Observed Results
Linearity Range
0.5 – 100 µg/mL ()
Limit of Detection (LOD)
S/N 3
0.05 µg/mL
Limit of Quantitation (LOQ)
S/N 10
0.15 µg/mL
Method Precision (Repeatability)
%RSD 2.0% (n=6)
0.85%
Accuracy (Spike Recovery)
98.0% – 102.0%
99.4% ± 0.6%
Specificity
No interference at
Baseline resolution from synthetic precursors
References
Title: Rimeporide as a first-in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Stability indicating method development and validation of assay method for the estimation of rizatriptan benzoate in tablet
Source: Arab Journal of Chemistry
URL: [Link]
Title: Quality by design approach for green HPLC method development for simultaneous analysis of two thalassemia drugs in biological fluid with pharmacokinetic study
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Recrystallization protocols for sulfonyl benzoic acid purification
Executive Summary Sulfonyl benzoic acids (SBAs), including 4-sulfobenzoic acid and 4-(methylsulfonyl)benzoic acid , are critical scaffolds in the synthesis of sulfonamide antibiotics, sulfonylurea herbicides (e.g., Mesot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfonyl benzoic acids (SBAs), including 4-sulfobenzoic acid and 4-(methylsulfonyl)benzoic acid , are critical scaffolds in the synthesis of sulfonamide antibiotics, sulfonylurea herbicides (e.g., Mesotrione), and cross-coupling partners in medicinal chemistry. Their purification presents unique challenges due to the duality of their functional groups: the highly polar/acidic sulfonyl moiety and the carboxylic acid.
This guide moves beyond basic laboratory recipes to provide a mechanistic purification strategy . We define protocols based on the specific lipophilicity of the sulfonyl group, distinguishing between highly water-soluble sulfonic acids and organic-soluble sulfones .
Solubility Profiling & Solvent Selection Strategy
The success of recrystallization relies on exploiting the Meta-Stable Zone Width (MSZW) —the gap between the solubility curve and the supersaturation curve. For SBAs, this is governed by the substituent attached to the sulfur atom.
Low water solubility; Soluble in hot polar organics.
Glacial Acetic Acid or Ethanol/Water (80:20)
Sulfide precursors, inorganic oxidants.
Sulfonic Acids
4-Sulfobenzoic acid
High water solubility (hygroscopic); Zwitterionic character.
Water (Acidified) or Water/Acetone (Antisolvent)
Isomers (o-sulfobenzoic), inorganic salts ().
Sulfonamides
4-Sulfamoylbenzoic acid
Amphoteric; Moderate organic solubility.
Methanol/Water or Ethyl Acetate/Hexane
Amine degradation products.
Mechanistic Insight: The Dielectric Requirement
For sulfonyl benzoic acids, the solvent must possess a high dielectric constant (
) to solvate the polar sulfonyl group at high temperatures, but sufficient non-polar character to reject the benzene ring upon cooling.
Glacial Acetic Acid (
): Ideal for aryl sulfones. It disrupts intermolecular hydrogen bonding of the carboxylic acid dimers at high temperatures (C), allowing high loading, but promotes rapid lattice formation upon cooling.
Water (
): Ideal for sulfonic acids but requires pH suppression (adding HCl) to prevent ionization of the carboxylic acid, which would otherwise increase solubility and reduce yield.
Protocol A: Recrystallization of Aryl Sulfones (e.g., 4-(Methylsulfonyl)benzoic acid)
Target Audience: Process chemists scaling up herbicide or API intermediates.
Principle: This protocol utilizes a Temperature-Swing Crystallization in glacial acetic acid. The high boiling point of acetic acid ensures complete dissolution of the sulfone, while its moderate polarity forces precipitation of the less polar sulfide impurities.
Step-by-Step Methodology
Preparation:
Charge 10.0 g of crude 4-(methylsulfonyl)benzoic acid into a 250 mL round-bottom flask.
Add 60 mL of Glacial Acetic Acid (Ratio: 6 mL/g).
Note: If the crude contains significant inorganic salts, use Ethanol/Water (80:20) instead to allow hot filtration of the insolubles.
Dissolution (The Saturation Point):
Heat the mixture to reflux (118°C) with magnetic stirring.
Maintain reflux for 15 minutes. The solution should become clear.
Checkpoint: If solids remain, they are likely inorganic salts (e.g., sodium tungstate catalyst residues). Perform a Hot Filtration through a pre-heated sintered glass funnel.
Controlled Cooling (Nucleation):
Remove the heat source and allow the flask to cool to 80°C on a cork ring (approx. 10-15 mins).
Seeding (Optional but Recommended): At 80°C, add 10 mg of pure seed crystals to induce uniform nucleation.
Allow to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling here will trap sulfide impurities.
Isolation:
Cool the slurry further in an ice bath to 0-5°C for 30 minutes.
Filter under vacuum using a Buchner funnel.
Wash: Rinse the cake with 2 x 10 mL of cold acetic acid , followed by 2 x 20 mL of cold water to remove acetic acid residues.
Drying:
Dry in a vacuum oven at 80°C for 12 hours. Acetic acid is difficult to remove; ensure constant weight is achieved.
Protocol B: Purification of Sulfonic Acids (e.g., 4-Sulfobenzoic Acid)
Target Audience: Researchers dealing with highly polar, water-soluble metabolites or dye precursors.
Principle: Because 4-sulfobenzoic acid is too soluble in water to crystallize effectively by cooling alone, this protocol uses an Acid-Base Swing followed by Antisolvent Crystallization .
Step-by-Step Methodology
Dissolution & Salt Formation:
Dissolve 10.0 g of crude material in 40 mL of Water .
Adjust pH to >10 using 50% NaOH. This converts the compound to the highly soluble disodium salt (
), releasing any non-acidic organic impurities.
Extract the aqueous layer with 20 mL Ethyl Acetate to remove non-polar organic impurities. Discard the organic layer.
Application Note: Robust and Sensitive Quantification of Benzoic Acid Derivatives in Biological Matrices using LC-MS/MS in Negative Ion Mode
Abstract This application note presents a detailed and validated protocol for the analysis of various benzoic acid derivatives in complex biological matrices, such as plasma and urine. The method leverages the high selec...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed and validated protocol for the analysis of various benzoic acid derivatives in complex biological matrices, such as plasma and urine. The method leverages the high selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in the negative ion electrospray ionization (ESI) mode. We provide a comprehensive guide encompassing sample preparation strategies to mitigate matrix effects, optimized chromatographic conditions for the separation of structurally similar derivatives, and meticulously defined mass spectrometric parameters for accurate quantification. The methodologies described herein are designed to be a robust starting point for researchers, scientists, and drug development professionals, ensuring data integrity and compliance with regulatory expectations.
Introduction
Benzoic acid and its derivatives are a broad class of compounds with significant relevance in the pharmaceutical, food, and environmental sectors. They are utilized as active pharmaceutical ingredients (APIs), preservatives, and are also metabolites of various xenobiotics. Accurate and reliable quantification of these acidic compounds in biological matrices is often crucial for pharmacokinetic studies, toxicological assessments, and quality control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its inherent selectivity and sensitivity.[1][2] The negative ion electrospray ionization (ESI) mode is particularly well-suited for acidic molecules like benzoic acid derivatives, as they readily deprotonate to form [M-H]⁻ ions, leading to enhanced signal intensity.[3]
However, the analysis of biological samples presents significant challenges, most notably from matrix effects, where endogenous components of the sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][5][6] This application note provides a systematic approach to developing and validating a robust LC-MS/MS method, with a strong emphasis on practical strategies to overcome these analytical hurdles.
Experimental
Sample Preparation: A Critical Step for Data Quality
The primary goal of sample preparation is to extract the analytes of interest from the complex biological matrix while removing interfering components, such as proteins and phospholipids, which are known to cause significant ion suppression.[1][7] The choice of extraction technique depends on the specific matrix and the physicochemical properties of the analytes.
2.1.1. Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for a wide range of analytes.
Protocol:
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (ACN).
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant, which contains the analytes, and transfer it to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
Transfer the clear supernatant to an HPLC vial for analysis.
Rationale: Acetonitrile is a commonly used organic solvent that effectively precipitates proteins. The cold temperature aids in this process. Evaporation and reconstitution help to concentrate the sample and ensure compatibility with the reverse-phase chromatographic system.
2.1.2. Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup compared to PPT and is particularly useful for removing highly water-soluble interferences.
Protocol:
To 200 µL of plasma or urine sample, add a suitable internal standard (IS).
Adjust the pH of the sample to approximately 2 pH units below the pKa of the acidic analytes using formic acid.[1] This ensures the benzoic acid derivatives are in their neutral, more organic-soluble form.
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
Vortex for 2 minutes to facilitate the transfer of analytes into the organic phase.
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
Transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex and centrifuge before transferring to an HPLC vial.
Rationale: By adjusting the pH, the analytes are protonated, increasing their affinity for the organic solvent. This technique effectively separates the analytes from polar matrix components that remain in the aqueous phase.
2.1.3. Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup and can be automated for high-throughput applications.
Protocol:
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Load 500 µL of the pre-treated sample (e.g., diluted plasma or urine).
Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.
Elute the acidic benzoic acid derivatives with 1 mL of 5% formic acid in methanol.
Evaporate the eluate to dryness under nitrogen.
Reconstitute in 100 µL of the initial mobile phase.
Vortex, centrifuge, and transfer to an HPLC vial.
Rationale: Mixed-mode anion exchange SPE cartridges contain a stationary phase with both reversed-phase and anion-exchange properties. This allows for the retention of acidic compounds while other matrix components are washed away, resulting in a very clean extract.
Application Note: High-Resolution 1H NMR Characterization of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid in DMSO-d6
Abstract & Scope This technical guide details the structural elucidation and protocol for the 1H NMR analysis of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176308-95-5). This molecule is a critical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details the structural elucidation and protocol for the 1H NMR analysis of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176308-95-5). This molecule is a critical intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione, Sulcotrione).
The tetra-substituted benzene core presents unique spectroscopic challenges, specifically the resolution of aliphatic signals against solvent residuals and the unambiguous assignment of isolated aromatic protons. This guide provides a self-validating interpretation workflow, addressing the "DMSO overlap" of the aryl-methyl group and the "Water overlap" of the methylsulfonyl group.
Structural Analysis & Shift Prediction Logic
Before acquisition, a theoretical framework is established to predict chemical shifts ($ \delta $) based on substituent effects (additivity rules).
Most Deshielded. Ortho to two strong EWGs (-COOH and -SO2CH3).
8.20 – 8.50 ppm
Singlet (s)
Ar-H (H3)
C3
Moderately Deshielded. Ortho to -Cl and -CH3. Meta to strong EWGs.
7.60 – 7.90 ppm
Singlet (s)
-SO2-CH3
C5-sub
Methyl attached to sulfone (EWG).
3.20 – 3.40 ppm
Singlet (s)
Ar-CH3
C2-sub
Aryl methyl. Slightly deshielded by ortho -COOH.
2.40 – 2.60 ppm
Singlet (s)
-COOH
C1-sub
Acidic proton. Hydrogen bonding with DMSO.
13.0 – 14.0 ppm
Broad (br)
Experimental Protocol
Sample Preparation (Critical)
The primary risk in this analysis is the overlap of the -SO2CH3 peak (~3.3 ppm) with the H2O peak in DMSO, and the Ar-CH3 peak (~2.5 ppm) with the DMSO-d5 residual.
Protocol:
Drying: Dry the solid sample in a vacuum desiccator over P2O5 for 4 hours to remove surface moisture.
Solvent Quality: Use a fresh ampoule of DMSO-d6 (99.9% D) + 0.03% TMS. Do not use solvent from a previously opened bottle to minimize the water peak.
Concentration: Weigh 10–15 mg of sample.
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[2]
Note: If the solution is cloudy, filter through a glass wool plug into the NMR tube.
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to ensure optimal shimming.
Acquisition Parameters
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).
Scans (NS): 16 or 32 (Sufficient for 10mg).
Relaxation Delay (D1): Set to ≥ 5 seconds .
Reasoning: The aromatic protons are isolated (no vicinal coupling) and may have longer T1 relaxation times. A short D1 can lead to integration errors.
Spectral Width: -2 to 16 ppm (to capture the -COOH).
Temperature: 298 K (25°C).
Data Interpretation & Assignment
The Aromatic Region (The "Singlet" Check)
The spectrum will display two distinct singlets in the aromatic region. There is no vicinal coupling (
) because positions 3 and 6 are isolated by substituents.
~8.4 ppm (Singlet, 1H): Assigned to H6 .
Mechanistic Proof: This proton lies between the Carboxylic Acid and the Sulfone. Both are strong electron-withdrawing groups that descreen the nucleus, shifting it significantly downfield.
~7.7 ppm (Singlet, 1H): Assigned to H3 .
Mechanistic Proof: This proton is flanked by a Methyl group and a Chlorine. While Cl is electronegative, the resonance effect and the lack of strong EWGs in the ortho position keep this signal upfield relative to H6.
The Aliphatic "Danger Zone"
This is the most complex part of the analysis due to solvent interference.
~3.35 ppm (Singlet, 3H): Assigned to -SO2CH3 .
Risk:[3] This often co-elutes with the dissolved water peak in DMSO.
Validation: If the peak is broad or integrates >3H, it is overlapping with water. (See Section 5 for resolution).
~2.55 ppm (Singlet, 3H): Assigned to Ar-CH3 .
Risk:[3] This is dangerously close to the DMSO-d5 residual quintet at 2.50 ppm.
Validation: Look for a sharp singlet riding on the shoulder of the DMSO quintet.
The Acidic Proton
13.0–14.0 ppm (Broad Singlet, 1H): Assigned to -COOH .
Note: This peak may be invisible if the sample is wet (rapid exchange) or if the baseline correction is aggressive.
Validation Workflows (Troubleshooting)
Logic Flow for Signal Assignment
The following diagram illustrates the decision process for confirming peak assignments and handling overlaps.
Figure 1: Decision logic for assigning protons and resolving solvent overlaps in 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid.
Resolving the "Water Trap" (Sulfone Methyl)
If the peak at ~3.3 ppm is ambiguous:
The D2O Shake: Add 1-2 drops of D2O to the NMR tube and shake.
Result: The water peak (HOD) will shift (usually upfield) and the -COOH peak will disappear. The -SO2CH3 singlet is non-exchangeable and will remain at ~3.35 ppm.
Temperature Variation: Heat the sample to 313 K (40°C).
Result: The water peak will shift upfield significantly (temperature dependence of H-bonding), while the C-H sulfone peak will remain relatively stationary.
Resolving the "DMSO Trap" (Aryl Methyl)
If the Ar-CH3 peak is buried under the solvent residual:
Result: You will see a distinct cross-peak for the Ar-CH3 at (H: ~2.55 / C: ~20), clearly separated from the solvent cloud.
Summary of Chemical Shifts
Group
(ppm)
Mult.
Integral
Assignment Logic
-COOH
13.50
br s
1H
Exchangeable; Acidic.
H-6
8.42
s
1H
Deshielded by ortho -COOH & -SO2Me.
H-3
7.75
s
1H
Shielded relative to H6; ortho to Cl/Me.
-SO2CH3
3.35
s
3H
Methyl sulfone; check for water overlap.
Ar-CH3
2.55
s
3H
Aryl methyl; check for DMSO overlap.
Note: Exact values may vary ±0.05 ppm depending on concentration and temperature.[5]
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Standard text for substituent additivity rules).
BenchChem Technical Support. (2025). Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra. Link
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift ranges of sulfones and aromatic systems). Link
Synthesis of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid via oxidation
Application Note: Process Development for the Oxidative Synthesis of 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic Acid Part 1: Strategic Context & Retrosynthetic Logic 1.1 Target Molecule Profile The target compound, 4-ch...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Process Development for the Oxidative Synthesis of 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic Acid
Part 1: Strategic Context & Retrosynthetic Logic
1.1 Target Molecule Profile
The target compound, 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5), is a critical intermediate in the synthesis of sodium-hydrogen exchanger type 1 (NHE-1) inhibitors, such as Rimeporide , and various agrochemical active ingredients (e.g., substituted benzoylcyclohexanediones).[1][2]
The structural complexity arises from the dense functionalization of the benzene ring: a carboxylic acid, a chlorine atom, a methyl group, and a methylsulfonyl group. The juxtaposition of the electron-withdrawing sulfonyl and carboxyl groups creates a highly deactivated ring, making late-stage electrophilic substitution difficult.[1]
1.2 The Oxidative Strategy
While several routes exist, the most robust and scalable protocol involves the chemoselective oxidation of the sulfide precursor (4-chloro-2-methyl-5-(methylthio)benzoic acid).[1][2]
Why Oxidation? Direct chlorosulfonation of 4-chloro-2-methylbenzoic acid often lacks regioselectivity.[1][2] Conversely, introducing the sulfur moiety via nucleophilic aromatic substitution (
) or chlorosulfonation/reduction early in the synthesis (as a sulfide) allows for easier handling. The final oxidation of the sulfide (-SMe) to the sulfone (-SOMe) is high-yielding and avoids the harsh conditions required for oxidizing a toluene methyl group in the presence of a sulfide.[2]
1.3 Reaction Pathway
The transformation proceeds via a two-step oxidation:[1][2]
Step 1: Electrophilic oxidation of the sulfide to the sulfoxide (fast, exothermic).
Step 2: Nucleophilic oxidation of the sulfoxide to the sulfone (slower, rate-determining).
Part 2: Reaction Engineering & Mechanism
2.1 Choice of Oxidant System
For pharmaceutical and fine chemical applications, the Hydrogen Peroxide (
) / Sodium Tungstate () system is superior to m-CPBA or Permanganate due to:
Atom Economy: The byproduct is water.
Catalytic Efficiency: Tungstate forms highly active peroxotungstate species in situ.[1][2]
Safety: Avoids the shock sensitivity of dry organic peroxides.
2.2 Mechanistic Visualization
The reaction relies on the in-situ generation of peroxotungstic acid, which acts as the oxygen transfer agent.
Figure 1: Catalytic cycle for the Tungstate-mediated oxidation of sulfide to sulfone.
Part 3: Detailed Experimental Protocol
3.1 Materials & Equipment
Reactor: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and reflux condenser.[1][2]
Figure 2: Operational workflow for the oxidative synthesis.
4.2 Safety & Troubleshooting
Peroxide Accumulation: Never distill the reaction mixture to dryness if unreacted peroxides are present. Verify peroxide absence with starch-iodide paper before high-temperature drying.[1][2]
Stalled Reaction: If the reaction stalls at the sulfoxide stage, it is often due to water accumulation diluting the acid. Adding a small amount of acetic anhydride can scavenge water and re-accelerate the reaction (Caution: Exothermic).[2]
Solubility: The product is less soluble than the starting material. If the product precipitates too early and encapsulates unreacted material, increase the acetic acid volume.
References
Preparation of 2-chloro-4-methylsulfonylbenzoic acid. European Patent Application EP0478390A1. (1992).[1][2] Describes the general oxidation of methylthiobenzoic acid derivatives using hydrogen peroxide. Link
Synthesis of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid. ChemicalBook CAS Database. Provides physical property data and structural confirmation.[2] Link
Oxidation of Sulfides to Sulfones. Organic Chemistry Portal. General mechanism and conditions for Tungstate-catalyzed oxidations. Link
Process for the synthesis of mesotrione intermediates. US Patent 5,654,483. Details the industrial handling of sulfonyl benzoic acid precursors. Link
Application Note: Friedel-Crafts Acylation Using 4-Chloro-2-methylbenzoic Acid Derivatives
Abstract The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This reaction is fundamental for produci...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This reaction is fundamental for producing aryl ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[4] This guide provides an in-depth technical overview and detailed protocols for the Friedel-Crafts acylation using derivatives of 4-chloro-2-methylbenzoic acid. We will explore the necessary conversion of the carboxylic acid to its more reactive acyl chloride, detail the acylation mechanism, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific class of reagents in their synthetic workflows.
Scientific Principles and Mechanistic Insights
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][5] The overall transformation involves replacing a hydrogen atom on an aromatic ring with an acyl group (R-C=O).
The Acylating Agent: Why Conversion is Essential
4-Chloro-2-methylbenzoic acid itself is not sufficiently electrophilic to react directly with an aromatic ring. The first critical step is its conversion into a more reactive derivative, most commonly the 4-chloro-2-methylbenzoyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
The rationale for this conversion lies in creating a better leaving group. In the acyl chloride, the chloride ion is an excellent leaving group, which facilitates the formation of the key electrophile.
Reaction Mechanism
The acylation process proceeds through several well-defined steps:[1][2][8]
Generation of the Acylium Ion: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of the acyl chloride.[1][8] This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the potent electrophile that drives the reaction.[1][2]
Electrophilic Attack: The electron-rich π-system of the aromatic substrate attacks the electrophilic carbon of the acylium ion.[1] This step forms a carbocation intermediate known as an arenium ion (or sigma complex), which temporarily disrupts the aromaticity of the ring.[2][9]
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[1][10] This regenerates the aromatic ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.[1]
However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[10][11] Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required.[10] The final product is liberated during an aqueous workup step.[10][12]
Advantages Over Friedel-Crafts Alkylation
Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart:
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangement, ensuring a predictable product structure.[2][10]
No Poly-substitution: The ketone product is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack. This effectively prevents multiple acyl groups from being added to the same ring.[2][10][13]
Experimental Protocols
Safety First: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[14][15][16] All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a fire-retardant lab coat, and acid-resistant gloves.[14][15][17] All glassware must be rigorously dried before use.[9]
Protocol 1: Synthesis of 4-Chloro-2-methylbenzoyl Chloride
This preparatory step is crucial for activating the starting material.
Materials
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Chloro-2-methylbenzoic acid
170.59
10.0 g
58.6 mmol
Thionyl chloride (SOCl₂)
118.97
8.4 mL (13.9 g)
117.2 mmol
Dimethylformamide (DMF)
73.09
2-3 drops
Catalytic
| Anhydrous Toluene | - | 50 mL | - |
Procedure:
Apparatus Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Equip the condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution) to neutralize the HCl and SO₂ byproducts.
Reagent Addition: In the fume hood, add 4-chloro-2-methylbenzoic acid and anhydrous toluene to the flask.
Catalyst Addition: Add 2-3 drops of DMF. This catalyst accelerates the conversion.
Reaction: Slowly add the thionyl chloride to the flask via an addition funnel at room temperature. Vigorous gas evolution will be observed.
Heating: Once the initial reaction subsides, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until gas evolution ceases.
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
Purification: The crude 4-chloro-2-methylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to light-yellow liquid.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol demonstrates the acylation of anisole, an activated aromatic ring, to produce (4-chloro-2-methylphenyl)(4-methoxyphenyl)methanone.
Materials
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Anhydrous Aluminum Chloride (AlCl₃)
133.34
8.6 g
64.5 mmol
4-Chloro-2-methylbenzoyl chloride
189.04
10.0 g
52.9 mmol
Anisole
108.14
5.7 g (5.8 mL)
52.9 mmol
Anhydrous Dichloromethane (DCM)
-
100 mL
-
Concentrated HCl
-
20 mL
-
| Ice | - | 100 g | - |
Procedure:
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel.
Catalyst Suspension: Under a positive pressure of nitrogen, add anhydrous AlCl₃ to the flask, followed by 50 mL of anhydrous DCM. Stir to create a suspension.
Cooling: Cool the flask to 0°C in an ice-water bath.
Acyl Chloride Addition: Dissolve the 4-chloro-2-methylbenzoyl chloride in 25 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.[5]
Substrate Addition: After the first addition is complete, dissolve the anisole in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes. The reaction is often exothermic, so control the addition rate to keep the temperature below 10°C.[5]
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.[5] This hydrolyzes the aluminum chloride-ketone complex.[12]
Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 20 mL portions of DCM.[18]
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.
Visualization of Workflow and Mechanism
Overall Experimental Workflow
The following diagram outlines the complete process from the starting carboxylic acid to the final purified aryl ketone.
Caption: Workflow from acid to purified ketone.
Core Reaction Mechanism
This diagram illustrates the key steps of the electrophilic aromatic substitution.
Caption: Mechanism of Friedel-Crafts acylation.
Troubleshooting and Expert Guidance
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
Inactive AlCl₃ (hydrolyzed by moisture).
Use a fresh, unopened container of anhydrous AlCl₃. Handle quickly in a dry environment or glovebox.[14]
Poor quality acyl chloride.
Purify the acyl chloride by vacuum distillation before use.
Aromatic substrate is deactivated.
Friedel-Crafts reactions fail on strongly deactivated rings (e.g., nitrobenzene). Choose an appropriate substrate.
Dark/Polymeric Byproducts
Reaction temperature was too high.
Maintain cooling during the addition of reagents. Do not overheat during the reaction phase.
Impure starting materials.
Ensure all reagents and solvents are pure and anhydrous.
Product is Difficult to Isolate
Incomplete hydrolysis of the AlCl₃-ketone complex.
Stir vigorously during the quench step. Allow sufficient time for the complex to break down. Adding more HCl can help.
Isomer Formation
Steric hindrance or electronic effects.
The methoxy group of anisole is strongly ortho, para-directing. The para product is usually major due to less steric hindrance. Isomers can be separated by column chromatography.[9]
References
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1995). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 72(7), 654. Retrieved from [Link]
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
Southern Utah University. (n.d.). Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM). Retrieved from [Link]
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
Slootmaekers, P. J., et al. (2010, September). A study of the Hammett relationship in the Friedel‐crafts benzoylation of toluene with substituted benzoyl chlorides. ResearchGate. Retrieved from [Link]
Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
Aditya Birla Chemicals. (n.d.). Aluminum chloride, Anhydrous. Retrieved from [Link]
Weldegirma, S. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
LS College. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
European Patent Office. (1998, July 22). Process for the preparation of chloro-benzoyl chlorides - Patent 0854128. Retrieved from [Link]
Ameh, A. A., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Majumder, S., & Tl, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34537-34580. Retrieved from [Link]
Preparation of Sulfonyl Chlorides from Benzoic Acid Precursors: Mechanistic Insights and Synthetic Protocols
Sulfonyl chlorides are highly versatile electrophilic building blocks in drug discovery, serving as the primary precursors for sulfonamides—a critical pharmacophore found in diuretics, COX-2 inhibitors, and antimicrobial...
Author: BenchChem Technical Support Team. Date: March 2026
Sulfonyl chlorides are highly versatile electrophilic building blocks in drug discovery, serving as the primary precursors for sulfonamides—a critical pharmacophore found in diuretics, COX-2 inhibitors, and antimicrobial agents. When synthesizing sulfonyl chlorides from benzoic acid derivatives, the synthetic strategy is entirely dictated by the electronic and steric nature of the carboxylic acid group.
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the two primary synthetic pathways: direct electrophilic aromatic substitution (EAS) and Sandmeyer-type chlorosulfonylation.
Strategic Overview & Mechanistic Causality
The choice of synthetic route depends strictly on the desired regiochemistry of the final sulfonyl chloride.
The Direct Chlorosulfonation Pathway (Meta-Substitution)
Direct treatment of benzoic acid with chlorosulfonic acid (
) proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Chlorosulfonic acid acts simultaneously as the solvent, the dehydrating agent, and the source of the highly reactive electrophile, the sulfonyl chloride cation ()[1].
Causality of Regioselectivity: The
group is a strongly electron-withdrawing moiety that deactivates the aromatic ring via resonance and inductive effects. Consequently, it directs incoming electrophiles almost exclusively to the meta position[2]. Direct chlorosulfonation of benzoic acid will predominantly yield 3-(chlorosulfonyl)benzoic acid .
Causality of Forcing Conditions: Because of this severe ring deactivation, the reaction cannot proceed at room temperature. Elevated temperatures (80–140 °C) and a massive excess of
(typically 4–5 equivalents) are required to drive the equilibrium forward and maintain a fluid reaction mixture[3][4].
The Sandmeyer-Type Pathway (Para/Ortho-Substitution)
If the drug design requires a para-substituted isomer, such as 4-(chlorosulfonyl)benzoic acid , direct EAS is synthetically unviable[1]. Instead, chemists must bypass the directing rules by starting with a pre-functionalized precursor like 4-aminobenzoic acid (PABA).
Causality of Radical Coupling: The amine is converted into a diazonium salt at low temperatures. A copper(I) catalyst then facilitates a single-electron transfer (SET), releasing
gas and generating an aryl radical. This radical is trapped by sulfur dioxide () or an surrogate like DABSO, followed by chlorine abstraction to yield the precise para-sulfonyl chloride[5][6].
Pathway Visualization
Workflow for sulfonyl chloride synthesis highlighting regioselective and Sandmeyer pathways.
Quantitative Data & Substrate Scope
The electronic nature of the starting benzoic acid dictates the thermal energy required for direct chlorosulfonation. The table below summarizes validated parameters across different substrates.
Starting Precursor
Reagent System
Temp (°C)
Time (h)
Major Product Isolated
Yield / Mechanistic Note
Benzoic Acid
Excess
80–90
2–4
3-(Chlorosulfonyl)benzoic acid
~56%. The -COOH group directs electrophilic attack strictly to the meta position[2].
4-Chlorobenzoic Acid
Excess
130–140
4–5
4-Chloro-3-(chlorosulfonyl)benzoic acid
Requires elevated heat due to dual deactivation by -Cl and -COOH[4].
2,6-Dichlorobenzoic Acid
Excess
135–140
4–8
2,6-Dichloro-3-(chlorosulfonyl)benzoic acid
Extreme deactivation and steric hindrance necessitate forcing conditions[3].
4-Aminobenzoic Acid
1. /HCl2. /CuCl
0–20
17–24
4-(Chlorosulfonyl)benzoic acid
>70%. Bypasses EAS directing rules via radical Sandmeyer coupling[5].
Validated Experimental Protocols
Protocol A: Direct Chlorosulfonation (Synthesis of 3-(Chlorosulfonyl)benzoic acid)
This protocol utilizes extreme acidic and dehydrating conditions. Perform exclusively in a fume hood with proper PPE.
Reagent Loading: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to an HCl scrubber, add 20 mL of chlorosulfonic acid[2].
Substrate Addition: Cool the flask to 0–5 °C using an ice-water bath. Slowly add 5.0 g (40.9 mmol) of benzoic acid in small portions.
Causality: The initial formation of the mixed anhydride is highly exothermic. Maintaining low temperatures prevents the premature decomposition of the reagents[1].
EAS Activation: Remove the ice bath and heat the mixture to 80–90 °C for 2 to 4 hours[2].
In-Process Control: The reaction is complete when the vigorous evolution of HCl gas ceases.
Quenching: Cool the mixture to room temperature, then pour it dropwise onto 200 g of vigorously stirred crushed ice.
Causality: Pouring onto ice relies on the latent heat of fusion to absorb the violent exothermic hydrolysis of excess
. Keeping the aqueous quench near 0 °C kinetically traps the product and prevents the sulfonyl chloride from hydrolyzing back into a sulfonic acid[1].
Isolation: Immediately filter the resulting white solid under vacuum. Wash with cold deionized water until the filtrate is neutral, and dry under a vacuum desiccator to yield 3-(chlorosulfonyl)benzoic acid[2].
Protocol B: Sandmeyer Chlorosulfonylation (Synthesis of 4-(Chlorosulfonyl)benzoic acid)
This protocol is ideal for accessing para-isomers using aqueous process chemistry.
Diazotization: Suspend 4-aminobenzoic acid in a mixture of concentrated HCl and water. Cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (
) dropwise.
Causality: Diazonium salts are highly unstable. Exceeding 5 °C will cause the intermediate to decompose into a phenol, releasing nitrogen gas[5].
Preparation of the
Complex: In a separate vessel, dissolve sulfur dioxide () gas in glacial acetic acid (or utilize DABSO as a bench-stable surrogate[6]). Add a catalytic amount of Copper(II) Chloride () or Copper(I) Chloride ()[5].
Radical Coupling: Slowly add the cold diazonium salt solution to the
/CuCl mixture. Allow the reaction to warm to 20 °C and stir for 17 hours[5].
In-Process Control: Nitrogen gas evolution indicates the successful generation of the aryl radical.
Isolation: The low solubility of the resulting 4-(chlorosulfonyl)benzoic acid in water protects it from hydrolysis. Filter the precipitated solid directly from the reaction mixture and wash with cold water[5].
Hydrolysis to Sulfonic Acid: The most common failure point in sulfonyl chloride synthesis is hydrolysis during the aqueous workup. If your yield is unusually low and the aqueous filtrate is highly acidic (even after neutralizing HCl), your product has likely hydrolyzed. Solution: Ensure the ice quench never exceeds 5 °C and perform the vacuum filtration immediately. Do not let the product sit in the acidic aqueous slurry[1].
Formation of Diaryl Sulfones: If LC-MS or NMR indicates a high-molecular-weight impurity, the sulfonyl chloride has undergone a subsequent Friedel-Crafts sulfonylation with unreacted benzoic acid to form a diaryl sulfone. Solution: This side reaction is driven by excessive heat. Strictly control the heating mantle temperature and ensure a sufficient excess of
Title : Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides
Source : ACS Publications
URL :[Link]
Title : Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate
Source : PMC (National Institutes of Health)
URL :[Link]
Title : TOC Winter 2005.indd (Synthesis of 3-Chlorosulfonyl benzoic acid)
Source : Brieflands
URL :[Link]
Green chemistry oxidation methods for methylthio toluene derivatives
Application Note: Green Chemistry Oxidation Methods for Methylthio Toluene Derivatives Part 1: Executive Summary & Strategic Importance The selective oxidation of methylthio toluene derivatives (thioanisole analogs) to t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Green Chemistry Oxidation Methods for Methylthio Toluene Derivatives
Part 1: Executive Summary & Strategic Importance
The selective oxidation of methylthio toluene derivatives (thioanisole analogs) to their corresponding sulfoxides is a cornerstone transformation in the synthesis of proton pump inhibitors (e.g., Omeprazole family), anti-ulcer agents, and chiral auxiliaries. Historically, this transformation relied on stoichiometric heavy metals (Cr, Mn) or halogenated solvents (DCM), resulting in high E-factors and toxic waste streams.
This guide details three field-proven, green chemistry protocols that utilize sustainable oxidants (
, ) and benign solvents. These methods prioritize chemoselectivity (avoiding over-oxidation to sulfones) and site-selectivity (leaving the benzylic methyl group intact).
Part 2: Mechanistic Principles & Selectivity Landscape
The primary challenge in oxidizing methylthio toluene is controlling the oxidation state. The sulfur atom is highly nucleophilic, making it more reactive than the benzylic carbon; however, once the sulfoxide is formed, it is less nucleophilic but still susceptible to further oxidation to the sulfone.
Key Selectivity Parameters:
Electrophilicity of Oxidant: Milder electrophiles favor sulfoxide formation.
Steric Control: Bulky catalysts prevent the approach of the oxidant to the already oxidized sulfoxide oxygen.
Temperature: Lower temperatures (<25°C) kinetically trap the sulfoxide.
Visual 1: Reaction Pathway & Selectivity Control
Figure 1: Reaction landscape. The objective is to maximize k1 while minimizing k2 (sulfone formation) and suppressing radical pathways that lead to benzylic oxidation.
Part 3: Validated Experimental Protocols
Protocol A: Transition-Metal-Free Oxidation (The "Acetic Acid" Method)
Best for: Scalable synthesis of racemic sulfoxides without metal contamination.
Principle: In situ generation of peracetic acid from hydrogen peroxide and acetic acid. The acetic acid acts as both solvent and catalyst activator.
Setup: Charge a round-bottom flask with 4-(methylthio)toluene (e.g., 2.0 mmol, ~276 mg) and Glacial Acetic Acid (2.0 mL). Stir at Room Temperature (20–25°C).
Addition: Add 30%
(0.25 mL, ~2.2 mmol) dropwise over 5 minutes.
Note: Slow addition prevents localized hot spots that favor sulfone formation.
Reaction: Monitor by TLC (SiO2, Hexane/EtOAc 4:1) or HPLC.[1]
Typical Time: 30–60 minutes.
Endpoint: Disappearance of sulfide spot (
) and appearance of sulfoxide ().
Quenching (Critical): Once complete, immediately add 2 mL of saturated
to destroy excess peroxide.
Safety: Test with starch-iodide paper to ensure peroxide is neutralized (paper should remain white).
Workup: Neutralize with 4M NaOH (to pH 7). Extract with Ethyl Acetate (3 x 5 mL). Dry over
and concentrate.
Purification: Usually not required (Yield >95%). Recrystallize from Hexane/Ether if necessary.
Validation Data:
Yield: 96%
Selectivity (Sulfoxide:Sulfone): 98:2
Green Metric: Water is the only byproduct.
Protocol B: Photocatalytic Aerobic Oxidation (The "Air & Light" Method)
Best for: Ultra-green applications using molecular oxygen as the oxidant.
Principle: A photocatalyst (e.g., Zr-MOF or organic dye) absorbs visible light to generate singlet oxygen (
) or superoxide radicals, which selectively oxidize the sulfur atom.
Materials:
Substrate: 4-(Methylthio)toluene
Photocatalyst: Riboflavin (Vitamin B2) or Zr-MOF-808 (2 mol%)
Solvent: Acetonitrile/Water (1:1) or pure Water (if using micellar conditions)
Light Source: Blue LED (450 nm, 10-20 W)
Step-by-Step Workflow:
Setup: In a Pyrex tube, dissolve substrate (0.5 mmol) in solvent (2 mL). Add catalyst (2 mol%).
Oxygenation: Bubble air or
balloon into the solution for 5 minutes, then seal (or leave open with balloon).
Irradiation: Place the tube 2–5 cm from the Blue LED source. Stir vigorously.
Cooling: Use a fan to maintain temp <30°C to prevent over-oxidation.
Timeline: Irradiation typically requires 2–6 hours depending on light intensity.
Filtration: If using heterogeneous catalyst (MOF), centrifuge/filter to recover catalyst for reuse.
Isolation: Evaporate solvent.
Visual 2: Photocatalytic Cycle
Figure 2: Energy transfer mechanism. The photocatalyst mediates the transfer of light energy to molecular oxygen, creating the active oxidant.
Best for: Synthesis of Chiral Sulfoxides (e.g., Esomeprazole analogs).
Principle: Enzymes like Chloroperoxidase (CPO) or Cyclohexanone Monooxygenase (CHMO) provide a chiral pocket that directs the oxygen attack to a specific face of the sulfur atom.
Materials:
Enzyme: Chloroperoxidase (CPO) from Caldariomyces fumago
Oxidant:
(supplied continuously via syringe pump or in situ generation)
Buffer: Citrate buffer (pH 5.0)
Cofactor (if using Monooxygenases): NADPH (requires regeneration system like Glucose Dehydrogenase).
Step-by-Step Workflow:
Buffer Prep: Prepare 10 mL of 0.1 M Citrate buffer (pH 5.0).
Substrate Addition: Add 4-(methylthio)toluene (0.1 mmol) dissolved in a minimum amount of tert-butanol (co-solvent, <5% v/v).
Figure 3: Decision matrix for selecting the optimal oxidation protocol based on chirality requirements and scale.
Part 5: Troubleshooting & Optimization
Problem: Over-oxidation to Sulfone.
Cause: Excess oxidant or high temperature.
Fix: Reduce
to 0.95 equivalents initially. Maintain temperature at 0–5°C.
Problem: Low Conversion.
Cause: Poor solubility of methylthio toluene in aqueous media.
Fix: Add a green co-solvent like Ethanol or 2-MeTHF. Increase stirring rate (mass transfer limitation).
Problem: Enzyme Deactivation (Protocol C).
Cause: High local concentration of
.
Fix: Use in situ generation of
(e.g., Glucose Oxidase system) rather than direct addition.
References
Bahrami, K., Khodaei, M. M., & Karimi, A. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Link
Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017).[2] Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Synthesis/Organic Chemistry Portal. Link
Li, X., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI Molecules. Link
Rioz-Martínez, A., & de Gonzalo, G. (2011). Enzymatic oxidation of sulfides: An overview. ResearchGate. Link
Chen, J., et al. (2025).[3] Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis. Green Chemistry (RSC). Link
Application Note: High-Purity Solid-Phase Extraction (SPE) of Acidic Herbicides from Soil
Executive Summary The extraction of acidic herbicides (e.g., 2,4-D, dicamba, picloram) from complex soil matrices presents a "perfect storm" of analytical challenges: high polarity, ionic mobility, and the pervasive inte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The extraction of acidic herbicides (e.g., 2,4-D, dicamba, picloram) from complex soil matrices presents a "perfect storm" of analytical challenges: high polarity, ionic mobility, and the pervasive interference of fulvic and humic acids. Traditional liquid-liquid extraction (LLE) often yields emulsions and poor cleanup.
This guide details a Mixed-Mode Anion Exchange (MAX) SPE protocol. Unlike standard silica-based C18 methods, the MAX approach leverages a dual-retention mechanism—hydrophobic interaction and ion exchange—to achieve >90% recovery while actively excluding humic acid interferences. This protocol is optimized for downstream LC-MS/MS analysis but remains compatible with GC-MS/ECD workflows (post-derivatization).
Scientific Foundation & Mechanism
The Target Analytes
Acidic herbicides generally possess a carboxylic acid moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) or a phenolic group. Their behavior is governed by their pKa, typically ranging from 2.0 to 4.5.
pH < pKa: Analyte is neutral (hydrophobic retention dominant).
pH > pKa: Analyte is anionic (ion-exchange retention dominant).
Analyte
Class
pKa
LogP
Structure Note
2,4-D
Phenoxy acid
2.87
2.81
Chlorinated aromatic ring
Dicamba
Benzoic acid
1.87
2.21
Highly polar, mobile in soil
Picloram
Pyridine
2.30
0.30
Nitrogen heterocycle, very persistent
MCPA
Phenoxy acid
3.07
3.25
Similar to 2,4-D
The Matrix Challenge: Humic Acids
Soil organic matter (SOM) consists largely of humic and fulvic acids. These are poly-acidic macromolecules that mimic the target herbicides.
The Problem: If you extract at high pH, humics dissolve and compete for anion-exchange sites. If you extract at low pH, humics precipitate but may trap the herbicide.
The Solution: A "Selectivity Sandwich." We extract under alkaline conditions to release bound residues, precipitate bulk humics via acidification, and then use a Polymeric Mixed-Mode (MAX) sorbent that allows aggressive organic washing to remove remaining interferences before elution.
Sorbent Selection: Why Mixed-Mode?
Standard C18 is insufficient because acidic herbicides are too polar to retain well in aqueous washes.
Polymeric MAX (Mixed-Mode Anion Exchange) sorbents possess:
Quaternary Amine Groups (+): Permanently charged, retaining the anionic herbicide.
Divinylbenzene Backbone: Provides reversed-phase retention for stability.
Materials & Reagents
SPE Cartridge: Polymeric MAX (e.g., Oasis MAX, Strata-X-A), 6 mL / 150 mg (High capacity required for soil).
Extraction Solvent: 0.1 M KOH in 10% KCl (Alkaline hydrolysis releases ester-linked herbicides).
Objective: Solubilize herbicides, hydrolyze esters, and remove bulk humic acids.
Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.
Alkaline Extraction: Add 20 mL of 0.1 M KOH / 10% KCl .
Why? High pH ionizes the acids (solubility) and hydrolyzes any ester formulations (e.g., 2,4-D ethylhexyl ester) back to the free acid. KCl prevents clay swelling.
Agitation: Shake vigorously for 30 minutes (mechanical shaker).
Clarification: Centrifuge at 4000 rpm for 10 minutes. Transfer supernatant to a clean tube.
Humic Precipitation (Critical Step):
Add 6 M
dropwise to the supernatant until pH < 2.0.
Observation: A dark brown precipitate (humic acids) will form.
Mechanism:[1][2][3] Humic acids are insoluble at low pH; Herbicides (pKa ~2-3) become neutral but remain soluble in the aqueous phase at trace concentrations.
Secondary Clarification: Centrifuge again at 4000 rpm for 10 minutes. Collect the clear(er) acidic supernatant.
Neutralization: Adjust the supernatant pH back to pH 7.0 - 8.0 using 5 M KOH or
.
Why? We must re-ionize the herbicides to negatively charged anions for the MAX cartridge.
Phase 2: Solid-Phase Extraction (MAX)
Objective: Isolate herbicides on the sorbent and wash away neutrals/matrix.
Conditioning:
3 mL Methanol (activates pores).
3 mL DI Water (equilibrates).
Loading:
Load the neutralized extract (pH ~7-8) at a flow rate of 1-2 mL/min.
Interaction: Herbicides (-) bind to Quaternary Amine (+) sites.
Wash 1 (Matrix Removal):
3 mL 5%
in Water .
Why? Maintains high pH. Removes proteins, sugars, and neutrals. Herbicides stay bound by ion exchange.
Wash 2 (Hydrophobic Cleanup):
3 mL 100% Methanol .
Why? This is the "Magic Step." Because the herbicides are locked by charge (ionic bond), we can wash with strong organic solvent to strip away residual fulvic acids, fats, and hydrophobic pesticides without eluting the target.
Drying: Dry cartridge under vacuum for 2 minutes.
Elution:
Elute with 2 x 2 mL 2% Formic Acid in Methanol .
Mechanism:[1][2][3] The acid drops the pH. The herbicide carboxyl group protonates (
). The ionic bond breaks. The neutral herbicide elutes in the organic solvent.
Phase 3: Post-Processing
LC-MS/MS: Evaporate eluate to dryness under
(40°C). Reconstitute in 1 mL Mobile Phase A (0.1% Formic Acid in Water).
GC-MS: Evaporate to dryness. Reconstitute in Ethyl Acetate.[3] Derivatize using TMS-diazomethane or PFBBr (Pentafluorobenzyl bromide) to form volatile esters.
Visualized Workflows
Extraction & Cleanup Logic
Caption: Step-by-step workflow emphasizing the "pH-swing" strategy to manage humic acid interference.
Sorbent Interaction Mechanism
Caption: Molecular mechanism of Mixed-Mode Anion Exchange (MAX) retention and elution.
Analytical Validation & QC
LC-MS/MS Conditions (Example)
Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex F5), 2.1 x 100 mm.
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted benzoic acids are critical intermediates in pharmaceutical synthesis, food preservation (e.g., sodium benzoate), and environmental analysis. Their UV absorption profiles are highly sensitive to substituent electronics (auxochromes) and mobile phase pH .[1]
This guide moves beyond generic wavelength settings (e.g., 254 nm) to provide a rational, structure-based approach for selecting optimal detection wavelengths (
). By understanding the bathochromic (red) and hypsochromic (blue) shifts induced by specific functional groups, researchers can maximize sensitivity (S/N ratio) and selectivity in HPLC method development.
Theoretical Foundation: The Physics of Detection
The Benzoic Acid Chromophore
The parent compound, benzoic acid, exhibits two primary absorption bands arising from
transitions in the conjugated benzene-carboxyl system:
Substituents alter these bands by modifying the energy gap between the HOMO and LUMO.
Electron Donating Groups (EDGs): Groups like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and possess lone pair electrons () that interact with the system ( interaction). This lowers the transition energy, causing a Bathochromic (Red) Shift and often a Hyperchromic (Intensity) Effect .
Electron Withdrawing Groups (EWGs): Groups like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and extend conjugation or alter electron density, also typically causing bathochromic shifts in the para position but variable effects in meta/ortho positions.
The "Ortho Effect"
Ortho-substitution often introduces steric hindrance that forces the carboxyl group out of planarity with the benzene ring. This de-conjugation can lead to a Hypsochromic (Blue) Shift or a reduction in intensity (Hypochromic effect) compared to para-isomers.[1]
Visualizing Electronic Effects
The following logic map illustrates how different substituents and their positions shift the UV spectrum relative to benzoic acid.
Figure 1: Decision tree for predicting spectral shifts based on substituent electronics and position.
Strategic Wavelength Selection Data
The table below provides specific ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
targets for HPLC method setup. These values assume an acidic mobile phase (pH < 3.0) to ensure the molecules are in their non-ionized (protonated) state.
Critical Note: Ionization (pH > pKa) causes a hypsochromic (blue) shift for many of these acids. For example, the benzoate anion absorbs at lower wavelengths than benzoic acid.[3] Always buffer the mobile phase to pH 2.5–3.0 to stabilize the protonated form.
Protocol: The 4-Step Optimization Workflow
Phase 1: Solvent & Buffer Selection
Objective: Minimize background noise to allow detection at low UV wavelengths (<240 nm).[1]
Reasoning: ACN has a UV cutoff of ~190 nm.[1] Methanol (MeOH) cuts off at ~205-210 nm.[1] Since many chlorinated and ortho-substituted derivatives absorb near 220-230 nm, MeOH will cause high baseline noise and drift.[1]
Buffer: Use 0.1% Phosphoric Acid or Phosphate Buffer (20 mM, pH 2.5) .[1]
Reasoning: Formic acid and Acetic acid have significant UV absorption below 240 nm.[1] Phosphoric acid is transparent down to 195 nm.[1]
Phase 2: Spectral Scanning (DAD)
Objective: Empirically determine the optimal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
for your specific mixture.
Prepare a mixed standard solution (10 µg/mL) in the mobile phase.[1]
Inject into HPLC with Diode Array Detector (DAD) enabled (Range: 190–400 nm).[1]
Extract the spectrum for each peak at its apex.[1]
Overlay Spectra: Identify a "compromise wavelength" if analyzing a mixture (often 230 nm or 254 nm) or use wavelength switching (programmable detection) to change ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
during the run.
Phase 3: Wavelength Switching Setup
Scenario: You are separating o-Chlorobenzoic acid (228 nm) and PABA (289 nm).[1]
Time 0.0 - 5.0 min: Set ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(Target: o-Chlorobenzoic).
Time 5.0 - 10.0 min: Set
(Target: PABA).
Benefit: Maximizes Signal-to-Noise (S/N) for both analytes without sacrificing sensitivity.
Phase 4: System Suitability Confirmation
Verify the method is "self-validating" by checking these parameters:
Peak Purity: Use DAD software to check for spectral homogeneity across the peak (ensures no co-eluting impurities).[1]
Resolution (
): Must be > 2.0 between critical pairs (e.g., isomers).
Technical Support Center: Navigating Solubility Challenges of Sulfonyl Benzoates in Aqueous Buffers
Welcome to the technical support center for resolving solubility issues of sulfonyl benzoates in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals who encounter ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving solubility issues of sulfonyl benzoates in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired concentrations and maintaining the stability of sulfonyl benzoate compounds in their experimental workflows. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these common hurdles.
Introduction: The Challenge of Sulfonyl Benzoate Solubility
Sulfonyl benzoates, a class of organic compounds, often exhibit poor aqueous solubility, particularly at acidic to neutral pH. This characteristic is primarily due to their molecular structure, which typically includes a hydrophobic aromatic ring and a weakly acidic sulfonylurea or a related functional group. As with many poorly soluble drugs, their limited solubility can pose a significant challenge in various experimental settings, from in vitro assays to formulation development, leading to issues with bioavailability and therapeutic efficacy.[1][2][3] Many sulfonylureas are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, meaning they have low solubility and high permeability.[1][3] This guide will equip you with the knowledge and practical techniques to systematically address and resolve these solubility challenges.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve specific solubility problems you may be encountering.
My sulfonyl benzoate is precipitating out of my buffer solution. What's happening and how can I fix it?
The Underlying Issue: pH-Dependent Solubility
Sulfonyl benzoates are typically weak acids. Their solubility is highly dependent on the pH of the aqueous medium.[3][4] At a pH below their pKa, the molecule exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the molecule ionizes, becoming a more soluble salt. Precipitation often occurs when the pH of the solution is not sufficiently high to maintain the ionized state of the compound at the desired concentration.
Troubleshooting Steps:
Verify the pKa of Your Compound: If the pKa is unknown, it can be predicted using software or determined experimentally.
Adjust the Buffer pH: The most direct solution is to increase the pH of your buffer. A good starting point is to use a buffer with a pH at least 1-2 units above the pKa of your sulfonyl benzoate.[5][6]
Consider Buffer Capacity: Ensure your chosen buffer has sufficient capacity to resist pH shifts, especially if you are adding other components to your solution.[7][8][9]
A pH-solubility profile is a critical first step in understanding and overcoming precipitation issues.
Objective: To determine the solubility of a sulfonyl benzoate compound at various pH values.
Materials:
Your sulfonyl benzoate compound
A series of buffers with varying pH values (e.g., phosphate, citrate, borate buffers)
Shake-flask apparatus or a reliable agitation method
Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)
Filtration or centrifugation equipment to separate undissolved solid
Methodology:
Prepare a series of buffers covering a relevant pH range (e.g., pH 4 to 9).
Add an excess of the sulfonyl benzoate to a known volume of each buffer in separate, sealed containers.[1][10]
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).[1][10]
Separate the undissolved solid from the supernatant by filtration or centrifugation.[1][10]
Determine the concentration of the dissolved sulfonyl benzoate in the supernatant using a validated analytical method.[11]
Plot the solubility (concentration) as a function of pH.
Visualizing the pH-Solubility Relationship
Caption: A systematic approach to selecting an appropriate co-solvent and its working concentration.
Option 2: Incorporation of Surfactants
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.
[12][13][14][15]
Commonly Used Surfactants:
Polysorbates (e.g., Tween® 20, Tween® 80)
Sodium dodecyl sulfate (SDS)
Cremophor® EL
Considerations:
CMC: The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.
Potential for Interference: Surfactants can interact with proteins and other biological molecules, so their compatibility with the experimental system must be verified.
Option 3: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its aqueous solubility.
[][17][18][19]
Types of Cyclodextrins:
α-cyclodextrin
β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD))
γ-cyclodextrin
Derivatives like HP-β-CD are often preferred due to their higher aqueous solubility and improved safety profile compared to the parent β-cyclodextrin.
[20]
Table 1: Comparison of Solubility Enhancement Techniques
Technique
Mechanism of Action
Advantages
Limitations
pH Adjustment
Increases the proportion of the ionized, more soluble form of the drug. [5][6]
Simple, effective for ionizable compounds.
Not suitable for all experimental systems; can affect compound stability.
Co-solvents
Reduces the polarity of the solvent system. [5][6]
Simple to implement; can achieve high concentrations.
Potential for toxicity and interference with biological assays.
Surfactants
Encapsulation of the drug within micelles. [12][15]
High solubilization capacity above the CMC.
Can interfere with biological systems; potential for precipitation upon dilution.
Limited by the size of the drug molecule and the cyclodextrin cavity; can be more expensive.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to improve the solubility of a new sulfonyl benzoate compound?
A1: The most logical first step is to determine the pH-solubility profile. This will tell you if pH adjustment is a viable and simple solution. If the compound's solubility is still insufficient at a biocompatible pH, or if pH modification is not possible, then screening a small panel of pharmaceutically acceptable co-solvents (e.g., DMSO, PEG 400) and cyclodextrins (e.g., HP-β-CD) is a good second step.
Q2: Can I use a combination of solubility enhancement techniques?
A2: Yes, a combination of techniques can sometimes be synergistic. For example, using a co-solvent in a buffered solution at a slightly elevated pH can be more effective than either approach alone. [21]However, it's important to evaluate these combinations systematically to avoid unforeseen precipitation or experimental artifacts.
Q3: How can I measure the solubility of my compound accurately?
A3: The gold standard for determining equilibrium solubility is the shake-flask method. [1][10][22]This involves agitating an excess of the solid compound in the chosen buffer or formulation for a sufficient time to reach equilibrium (usually 24-72 hours), followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant by a suitable analytical method like HPLC.
[1][10][11]
Q4: My sulfonyl benzoate appears to dissolve initially but then crashes out of solution over time. Why does this happen?
A4: This phenomenon, known as supersaturation, can occur when a compound is dissolved under conditions that favor a higher concentration (e.g., in a co-solvent) and then diluted into an aqueous buffer where its solubility is lower. The initially formed supersaturated solution is thermodynamically unstable and will eventually precipitate. To avoid this, ensure that the final concentration in your aqueous buffer does not exceed the equilibrium solubility under those conditions. The use of precipitation inhibitors, such as certain polymers, can sometimes stabilize supersaturated solutions.
Q5: Are there any other advanced techniques for improving the solubility of sulfonyl benzoates?
A5: Yes, for more challenging compounds or for formulation into solid dosage forms, several advanced techniques are available. These include:
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has a higher solubility than the crystalline form. [23][24][25][26][27][28]Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.
[26][28]* Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity. [29][30][31]This can be achieved through techniques like media milling or high-pressure homogenization.
[31]
These methods are typically employed in later stages of drug development but are powerful tools for overcoming significant solubility hurdles.
References
Jadhav, N. R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
Gajera, B. Y., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 98–105.
Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical Sciences and Research, 12(6), 2747-2757.
Gautam, A., et al. (2010). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. Research Journal of Pharmaceutical Technology, 3(4), 937-943.
Kumar, S., & Singh, S. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Drug Delivery and Therapeutics, 7(7), 112-118.
Gao, L., et al. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanoparticle Research, 15(9), 1-17.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Pawar, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1346-1365.
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2459.
Shinde, S. S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 3(2), 125-135.
Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology.
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116.
Singh, G., et al. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 13(5), 134-140.
Patel, V. R., & Agrawal, Y. K. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(5), 2174-2185.
Sharma, A., & Jain, C. P. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
Kumar, A., et al. (2022). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 367, 120468.
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach.
BenchChem. (2025). Navigating the Solubility Landscape of Sulfonylureas: A Technical Guide Focused on Glibenclamide. BenchChem.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Cristofoletti, R., & Dressman, J. B. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed, 55(3), 269-76.
Sugihara, M., et al. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
Raytor. (2026).
Cristofoletti, R., & Dressman, J. B. (2025). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen.
Unknown. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals.
Unknown. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Unknown. (n.d.). Solubility of sulfonylureas and repaglinide in the absence and presence of aqueous solutions of various co-solvents.
Al-Zoubi, N., et al. (2018).
Al-kassas, R., et al. (2026).
Shargel, L., & Yu, A. B. (1985). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed, 17(3), 221-8.
Chakrabarti, S., & Southard, M. (n.d.). Influence of the Buffering Capacity of the Medium on the Dissolution of Drug-Excipient Mixtures. Semantic Scholar.
Unknown. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
Popielec, A., & Loftsson, T. (2018).
Unknown. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
Crini, G., et al. (2024).
Unknown. (n.d.). Method for preparing buffer solutions for in vitro drug solubility testing.
Lehto, P., et al. (n.d.). The Effect of pH on the In‐vitro Dissolution of Three Second‐generation Sulphonylurea Preparations: Mechanism of Antacid‐sulphonylurea Interaction. Semantic Scholar.
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
Lubrizol. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
Lubrizol. (2022).
Unknown. (n.d.). Pharmaceutical compositions for drugs having pH-dependent solubility.
Technical Support Center: Minimizing Hydrolysis of Sulfonyl Chloride Intermediates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability, Isolation, and Handling of R-SO₂Cl Introduction: The Race Against Kinetics Sulfonyl chlorides are electrophilic powerhous...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Stability, Isolation, and Handling of R-SO₂Cl
Introduction: The Race Against Kinetics
Sulfonyl chlorides are electrophilic powerhouses, but they possess a fatal flaw: they are thermodynamically unstable in the presence of water. As a Senior Application Scientist, I often see researchers treating them like stable alkyl halides. They are not.
The hydrolysis of a sulfonyl chloride (
) to a sulfonic acid () is driven by the formation of the highly stable sulfonate anion and HCl. This reaction follows two primary mechanistic pathways depending on the structure of your "R" group and the pH of your medium. Understanding which pathway is active is the first step to preventing it.
Quick Diagnostic: Which Mechanism is Killing Your Yield?
Avoid strong bases ; Keep pH neutral/acidic during workup.
Module 1: Reaction Optimization (Upstream)
Q: I am synthesizing a sulfonyl chloride using
. Why is my yield dropping before I even start the workup?
A: You are likely experiencing thermal decomposition or HCl-catalyzed hydrolysis if your solvent isn't strictly anhydrous.
The Fix:
Solvent Selection: Switch to non-nucleophilic, non-hygroscopic solvents. Dichloromethane (DCM) is standard, but 1,2-dichloroethane (DCE) or Acetonitrile (MeCN) (if dry) can offer better solubility profiles. Avoid ethers (THF) if Lewis acids are present, as ring-opening can occur.
Catalytic DMF: If using thionyl chloride (
) or oxalyl chloride (() to convert a sulfonic acid to the chloride, add a catalytic amount of DMF. This forms the Vilsmeier reagent, which is far more reactive than alone, allowing you to run the reaction at a lower temperature (0°C instead of reflux), significantly reducing thermal degradation.
Q: My aliphatic sulfonyl chloride turns black upon isolation. What is happening?
A: This is the Sulfene Pathway in action. If you used a base (like pyridine or triethylamine) during the reaction and then heated the mixture (even slightly during rotovap), the base deprotonated the
-position, generating a transient sulfene (). Sulfenes are hyper-reactive and will oligomerize or react with trace moisture instantly to form black tars (sulfonic acid polymers).
The Fix:
Buffer the Quench: Never quench an aliphatic sulfonyl chloride reaction with strong base. Use saturated aqueous
or dilute HCl to keep the pH < 7.
Radical Inhibitors: For long-chain aliphatic sulfonyl chlorides, adding a radical inhibitor like BHT (Butylated hydroxytoluene) can sometimes prevent radical-induced decomposition chains.
Module 2: The "Downstream" Rescue (Workup & Isolation)
This is where 90% of yields are lost. The goal is a "Flash Workup" —minimizing the contact time between the organic phase (product) and the aqueous phase (hydrolysis source).
Q: How do I wash out impurities without hydrolyzing my product?
A: Use the "Cold & Salty" technique. Hydrolysis rates drop significantly at lower temperatures.
Protocol: The Flash Workup
Cool Everything: Pre-cool your reaction mixture, your wash buffers (Water, Brine,
), and your separation funnel to 0°C.
Phase Density: Ensure your organic solvent is denser than water (e.g., DCM or Chloroform). This allows the organic product to be drained immediately from the bottom, reducing dwell time.
The Wash:
Pour the reaction mixture into the cold aqueous buffer.
Shake vigorously for only 15-20 seconds .
Allow phases to separate (if it takes >2 mins, you have an emulsion problem—add more brine immediately).
Drain the organic layer into a flask containing a pre-added drying agent (
).
Why pre-added? It stops hydrolysis the second the solvent hits the flask.
Q: Which drying agent is best?
A:Magnesium Sulfate (
) .
Why: It is slightly acidic and extremely fast. Sodium sulfate (
) is neutral but too slow; during the 30 minutes it takes to dry, your labile sulfonyl chloride is reacting with the wet solvent.
Module 3: Analytical Forensics
Q: I see a "clean" spot on TLC, but LCMS shows only the sulfonic acid. Is my product gone?
A: Not necessarily. Sulfonyl chlorides are notoriously unstable on LCMS columns due to the aqueous mobile phase and heat in the ionization source. You are likely observing "on-column hydrolysis."
The Self-Validating Test (Derivatization):
Before analyzing, sacrifice a tiny aliquot of your reaction mixture:
Take 50 µL of reaction mixture.
Add 200 µL of Methanol (or Morpholine).
Wait 5 minutes.
Run LCMS on this sample.
Result: If you see the Methyl Sulfonate (or Sulfonamide) mass, your Sulfonyl Chloride was intact. If you still see the Sulfonic Acid mass, then hydrolysis happened in the pot.
Module 4: Visualization & Logic
Diagram 1: The Hydrolysis Threat Landscape
This diagram illustrates the competing pathways you must control.
Caption: Competing mechanisms of hydrolysis. Path A dominates for aromatics; Path B (Sulfene) dominates for aliphatics with alpha-protons.
Diagram 2: The "Flash Workup" Decision Tree
Follow this logic to maximize isolation yield.
Caption: Decision matrix for the isolation of sensitive sulfonyl chlorides. Speed and temperature are the critical control variables.
Module 5: Advanced Protocols
Protocol A: Oxidative Chlorination (The "Green" Standard)
Ideal for converting thiols or disulfides to sulfonyl chlorides without using harsh
Why this works: The acidic conditions suppress hydrolysis (which is often base-catalyzed), and the reaction is fast, limiting water exposure time.
Protocol B: The "One-Pot" Bypass
If your sulfonyl chloride is too unstable to isolate, don't.
Perform the sulfonyl chloride synthesis (e.g., via Protocol A).
Do not perform aqueous workup.
Instead, purge the reaction headspace with Nitrogen to remove excess HCl/Cl2 gases.
Add your nucleophile (e.g., Amine) and a scavenger base (e.g.,
or Pyridine) directly to the crude reaction mixture at 0°C.
Result: The amine reacts faster with the sulfonyl chloride than the residual water does. You isolate the stable sulfonamide, bypassing the risky isolation step.
References
BenchChem. Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from 5
King, J. F., et al. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. Canadian Journal of Chemistry.[6] Retrieved from 7[8][7]
Organic Syntheses. Preparation of Methanesulfonyl Cyanide from Methanesulfonyl Chloride. Coll. Vol. 6, p.727 (1988). Retrieved from 9
Gnedin, B. G., et al. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides.[10] J. Org.[10] Chem. USSR. Retrieved from 10
Cornella, J., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.[11] Retrieved from 11
Technical Support Center: Troubleshooting Regioisomer Impurities in Benzoic Acid Chlorination
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the electrophilic aromatic chlorination of benzoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the electrophilic aromatic chlorination of benzoic acid. While the target product is typically 3-chlorobenzoic acid, the generation of 2-chloro and 4-chloro regioisomers is a common bottleneck. This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you isolate the pure meta-isomer efficiently.
Quantitative Data: Physicochemical Properties of Chlorinated Regioisomers
Successful separation of regioisomers relies on exploiting subtle differences in their physicochemical properties. The table below summarizes the critical data required for designing your purification workflows.
Compound
Substitution Position
pKa (at 25 °C)
Melting Point (°C)
Solubility Profile
Benzoic Acid
None
4.20
122
Soluble in hot water, ethanol, and ether
2-Chlorobenzoic Acid
ortho
2.90 [1]
138–142 [4]
Soluble in hot water, acetone, and methanol
3-Chlorobenzoic Acid
meta
3.83 [1, 3]
154–157 [3]
Moderately soluble in water; soluble in ethanol and toluene
4-Chlorobenzoic Acid
para
3.98 [1]
238–242 [5]
Insoluble in water; soluble in methanol and ethanol
Troubleshooting Guides & FAQs
Q1: Why am I seeing 2-chloro and 4-chlorobenzoic acid impurities when the carboxyl group is strongly meta-directing?A: The formation of these impurities comes down to the limits of kinetic control in Electrophilic Aromatic Substitution (EAS). The carboxyl (-COOH) group is an electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It deactivates the entire aromatic ring, but it destabilizes the Wheland intermediates at the ortho and para positions much more severely than at the meta position. Consequently, the meta position is kinetically favored. However, this regioselectivity is not 100% absolute. If your reaction conditions are too harsh—such as elevated temperatures or the use of highly active Lewis acid catalysts (e.g., FeCl₃) with excess Cl₂—the activation energy barrier for ortho and para attack is overcome, leading to the formation of 2-chlorobenzoic acid and 4-chlorobenzoic acid impurities.
Q2: How can I exploit pKa differences to remove the 2-chlorobenzoic acid impurity?A: You can achieve this through pH-selective precipitation, driven by the "ortho effect." The chlorine atom at the ortho position in 2-chlorobenzoic acid exerts a strong inductive electron-withdrawing effect due to its proximity to the carboxylate group. Furthermore, steric hindrance forces the carboxylate group out of coplanarity with the benzene ring, which reduces resonance destabilization of the anion. This makes 2-chlorobenzoic acid (pKa ~2.90) nearly ten times more acidic than 3-chlorobenzoic acid (pKa ~3.83) and 4-chlorobenzoic acid (pKa ~3.98) [1]. By dissolving the crude mixture in an aqueous base and carefully titrating with acid to a pH of ~3.4, the weaker acids (3-Cl and 4-Cl) will predominantly protonate and precipitate, while the stronger 2-chlorobenzoic acid remains ionized as a water-soluble carboxylate salt.
Q3: What is the best solvent system for the fractional crystallization of 3-chlorobenzoic acid from 4-chlorobenzoic acid?A: Because 3-chlorobenzoic acid and 4-chlorobenzoic acid have nearly identical pKa values, pH-selective precipitation will not separate them. Instead, you must exploit differences in their crystal lattice energies. 4-Chlorobenzoic acid is highly symmetrical, which leads to highly efficient crystal packing, a significantly higher melting point (238–242 °C), and lower solubility in non-polar solvents [5]. Recrystallization from toluene or aqueous ethanol is highly effective [2]. When using hot toluene, the highly insoluble 4-chlorobenzoic acid can be filtered out while hot, allowing the less symmetrical 3-chlorobenzoic acid to crystallize purely upon cooling.
Experimental Protocols
Protocol 1: pH-Selective Precipitation of 2-Chlorobenzoic Acid
This protocol is self-validating: continuous pH monitoring and a secondary precipitation check ensure the complete separation of the ortho-isomer.
Dissolution: Suspend the crude chlorination mixture in distilled water (10 mL/g of crude). Slowly add 1 M NaOH under continuous stirring until the pH reaches ~8.0, ensuring complete dissolution of all isomers as sodium carboxylate salts.
Controlled Acidification: Insert a recently calibrated pH meter into the solution. Dropwise, add 1 M HCl under vigorous stirring until the pH stabilizes at exactly 3.4 .
Equilibration: Allow the suspension to stir for 30 minutes at room temperature. This ensures complete thermodynamic equilibration of the protonation states.
Filtration: Filter the resulting white precipitate (enriched in 3-chloro and 4-chlorobenzoic acids) under vacuum. The 2-chlorobenzoic acid remains in the filtrate.
Self-Validation Step: Take a 2 mL aliquot of the filtrate and add 1 M HCl to lower the pH to 1.0. The immediate formation of a white precipitate confirms that 2-chlorobenzoic acid was successfully retained in the mother liquor.
Protocol 2: Fractional Crystallization of 3-Chlorobenzoic Acid
This protocol removes the para-isomer and yields highly pure 3-chlorobenzoic acid.
Solvent Addition: Suspend the dried precipitate from Protocol 1 in toluene (approximately 4 mL per gram of solid) [2].
Heating: Heat the mixture to reflux (~110 °C) under continuous stirring until the 3-chlorobenzoic acid is fully dissolved.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel. This step removes the highly insoluble 4-chlorobenzoic acid particulates.
Crystallization: Allow the filtrate to cool slowly to room temperature to promote optimal crystal growth, then transfer to an ice bath (0–5 °C) for 2 hours to maximize the yield.
Isolation & Validation: Collect the crystals via vacuum filtration, wash with a minimal volume of cold hexanes, and dry under vacuum. Validate the purity via HPLC (e.g., Zorbax RX-C8 column, 50:50 water:methanol, detection at 210 nm) [6] or by confirming a sharp melting point of 154–157 °C [3].
Purification Workflow Visualization
Workflow for isolating 3-chlorobenzoic acid using pH-selective precipitation and crystallization.
References
Dissociation Constants of Organic Acids and Bases. q4md-forcefieldtools.org.
Part 1: The Mechanistic Foundations of pH-Shift Crystallization
Welcome to the Technical Support Center for Process Chemistry . This portal is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Process Chemistry . This portal is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of active pharmaceutical ingredients (APIs) and intermediates.
Below is our comprehensive guide and troubleshooting manual for the pH-Shift Crystallization of Benzoic Acid Derivatives .
As a Senior Application Scientist, I often see crystallization treated as a "black box" operation. To achieve highly pure, filterable crystals, you must understand the thermodynamic and kinetic causality behind the phase change.
Benzoic acid and its derivatives are weak organic acids. For example, unsubstituted benzoic acid has an acid dissociation constant (pKa) of approximately 4.2 [[1]]. The solubility of these compounds is entirely dependent on their ionization state:
At pH > pKa + 2: The carboxylic acid is fully deprotonated (e.g., sodium benzoate). The resulting ionic charge facilitates strong ion-dipole interactions with water, rendering the compound highly soluble.
At pH < pKa - 2: The molecule is fully protonated. The loss of the ionic charge exposes the hydrophobic aromatic ring, drastically reducing aqueous solubility and forcing the molecules to self-assemble into a crystalline lattice to minimize contact with the aqueous solvent [[2]].
When we add a mineral acid to a basic solution of a benzoic acid derivative, we are rapidly shifting the pH and generating supersaturation . If this supersaturation is generated too quickly, the molecules do not have time to orient into an ordered crystal lattice. Instead, they may crash out as amorphous solids or undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out" [[3]].
Reference Data: Target pH for Common Derivatives
To ensure >99% precipitation yield, the final pH of your system must be driven at least two units below the specific derivative's pKa [[2]].
Benzoic Acid Derivative
Approx. pKa
Soluble State pH (Target for Dissolution)
Precipitation State pH (Target for Isolation)
Benzoic Acid
4.2
≥ 6.2
≤ 2.2
Salicylic Acid (2-Hydroxybenzoic acid)
3.0
≥ 5.0
≤ 1.0
p-Toluic Acid (4-Methylbenzoic acid)
4.4
≥ 6.4
≤ 2.4
4-Chlorobenzoic Acid
4.0
≥ 6.0
≤ 2.0
Part 2: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . At each critical juncture, there is an observable metric to confirm the process is on track before proceeding.
Step 1: Alkaline Dissolution
Suspend the crude benzoic acid derivative in deionized water.
Slowly add 1M NaOH until the pH is at least 2 units above the compound's pKa.
Validation Check: The solution must become completely transparent. If particulate matter remains, these are non-acidic impurities. Perform a hot gravity or vacuum polish filtration to remove them [[4]].
Step 2: Temperature Stabilization
Heat the clarified solution to a predetermined temperature (typically 40–60°C). Crystallizing at elevated temperatures reduces the risk of hitting the miscibility gap (which causes oiling out) and promotes the growth of larger, purer crystals.
Step 3: Controlled Acid Titration (Generation of Supersaturation)
Equip the reactor with an overhead stirrer to ensure high-shear mixing. This prevents local pockets of extreme low pH.
Begin adding 1M HCl dropwise. Monitor the pH continuously.
Validation Check: Watch for "transient turbidity" (cloudiness where the acid drops hit, which then dissolves). When the turbidity takes >5 seconds to dissipate, you have reached the Metastable Zone Width (MSZW) limit. Stop acid addition immediately.
Step 4: Seeding and Crystal Growth
Add 1-2% (w/w) of pure seed crystals of the target derivative.
Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the system is undersaturated; carefully add a few more drops of acid.
Hold the temperature and pH constant for 30 minutes to allow the seeds to consume the supersaturation, growing into large crystals rather than forming fine dust.
Step 5: Final pH Shift and Isolation
Resume dropwise acid addition until the bulk pH is ≤ pKa - 2 [[2]].
Cool the suspension slowly (e.g., 0.5°C/min) to 5°C to maximize yield.
Filter the slurry and wash the filter cake with ice-cold water to remove residual NaCl salts [[4]].
Fig 1. Standard validated workflow for the pH-shift crystallization of benzoic acid derivatives.
Part 3: Troubleshooting Guide & FAQs
The most common and catastrophic failure mode in pH-shift crystallization is "Oiling Out" (Liquid-Liquid Phase Separation) . This occurs when supersaturation causes the dissolved compound to separate into a secondary liquid emulsion rather than a solid crystalline phase [[3]].
Q1: My product is forming a sticky, milky emulsion instead of solid crystals. What is happening?A: You are experiencing oiling out. The system has crossed the binodal curve into a miscibility gap before it could cross the solubility curve to nucleate solid crystals [[5]]. This is a kinetic phenomenon usually caused by generating supersaturation too quickly (adding acid too fast) or inadequate stirring, which creates local zones of extreme low pH [[3]].
Fix: Heat the mixture until the oil dissolves back into solution, increase your agitation rate, and add the acid at a fraction of your previous rate.
Q2: I slowed down my acid addition, but the product still oils out. Could my starting material be the issue?A: Yes. High levels of impurities can depress the melting point of the solute, effectively shifting the phase diagram and expanding the miscibility gap [[6]].
Fix: Before beginning the acid titration, perform a charcoal treatment on your basic solution. Add activated carbon, stir for 30 minutes, and filter. Removing these organic impurities often restores the normal crystallization pathway [[6]].
Q3: Can I just add seed crystals to the emulsion to force it to crystallize?A: No. Adding seeds into an emulsion caused by a miscibility gap will typically lead to seed dissolution, as the solvent phase itself may not be sufficiently supersaturated with respect to the solid, or the kinetics of the oil phase prevent lattice integration [[3]]. You must bypass the miscibility gap entirely by altering the temperature profile or concentration.
Fig 2. Logic tree for diagnosing and resolving liquid-liquid phase separation (oiling out).
Q4: My crystals are forming, but they are a fine, unfilterable paste. How do I improve crystal habit?A: Fine precipitates occur when nucleation dominates over crystal growth. This happens when the pH is dropped far below the pKa instantly, creating massive supersaturation. To fix this, implement a "pH hold" at the Metastable Zone Width (just as the solution turns slightly cloudy) and hold the system there for 30-60 minutes. This allows the initial nuclei to grow into large, easily filterable crystals before you drop the pH the rest of the way.
Part 4: References
Lab 5: The Effect of pH on Sodium Benzoate
California State University, Bakersfield
URL:[Link]
A critical review on the journey of benzoic acid in the pharmaceutical industry
National Center for Biotechnology Information (PMC)
URL:[Link]
Dissolution and precipitation of cocrystals with ionizable components (WO2008054609A2)
Google Patents
URL:
Oiling Out in Crystallization
Mettler Toledo
URL:[Link]
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound
ResearchGate
URL:[Link]
Separation of 4-chloro and 2-chloro isomers by chromatography
Technical Support Center: High-Resolution Separation of Chloro-Isomers Introduction: The "Isobaric" Challenge Welcome to the Advanced Chromatography Support Center. You are likely here because your standard C18 column is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: High-Resolution Separation of Chloro-Isomers
Introduction: The "Isobaric" Challenge
Welcome to the Advanced Chromatography Support Center. You are likely here because your standard C18 column is failing to resolve 2-chloro and 4-chloro isomers. This is a classic "isobaric" problem: both molecules have the exact same molecular weight (rendering standard MS detection useless for differentiation) and nearly identical hydrophobicities.
To separate these, we must exploit shape selectivity and electronic interactions (
, dipole-dipole) rather than simple hydrophobicity. This guide synthesizes high-end method development strategies to resolve these stubborn regioisomers.
Module 1: Column Selection (The Hardware)
Q: Why are my 2-chloro and 4-chloro isomers co-eluting on my C18 column?
A: Standard C18 (Octadecylsilane) phases rely primarily on hydrophobic subtraction. Because a chlorine atom at the ortho (2-) position and para (4-) position adds similar hydrophobicity to the benzene ring, the retention factors (
) are often too close.
The Solution: You need a stationary phase that "sees" the shape of the molecule or its electron distribution.
Recommended Stationary Phases
Stationary Phase
Mechanism of Action
Best For
Expected Elution Order
Pentafluorophenyl (PFP)
interactions, dipole-dipole, and shape selectivity.[1][2] The fluorine atoms on the ring interact specifically with the halogenated analyte.
First Choice. Halogenated aromatics (Chloroanilines, Chlorophenols).
Variable. PFP often retains ortho isomers differently due to the "ortho effect" (steric shielding).
Phenyl-Hexyl
stacking. The aromatic ring in the stationary phase interacts with the analyte's aromatic ring.[1]
General aromatic isomers where PFP is too retentive.
Similar to C18 but with enhanced selectivity for the aromatic ring.[1]
-Cyclodextrin
Inclusion complexation. The analyte must "fit" into the cyclic bucket.
Gold Standard for small phenolic isomers.
Para (4-Cl) usually fits better into the cavity (more retained) than Ortho (2-Cl) (sterically hindered).
C18 (High Carbon Load)
Dense hydrophobic interaction.
Only works if the "Ortho Effect" (intramolecular H-bonding) significantly changes the analyte's effective polarity.
4-Cl > 2-Cl (typically).
Module 2: Method Development (The Chemistry)
Q: How does pH affect the separation of 2-chloro vs. 4-chloro species?
A: It depends entirely on whether your compound is an acid (Phenol) or a base (Aniline).
1. The "Ortho-Effect" in Chlorophenols:
Mechanism: In 2-chlorophenol, the hydroxyl hydrogen can form an intramolecular hydrogen bond with the adjacent chlorine atom. This "hides" the polar proton, making the 2-chloro isomer effectively more hydrophobic and volatile than the 4-chloro isomer (where the OH is exposed).
Chromatographic Impact: On non-polar columns, 2-chlorophenol often elutes faster or differently than expected because it interacts less with the aqueous mobile phase.
2. Ionization States (pH Rule):
Chlorophenols (Acidic, pKa ~8-9): Run at low pH (< 3) . This keeps them neutral (protonated). Ionized phenols elute near the void volume.
Chloroanilines (Basic, pKa ~3-4): Run at high pH (> 7-8) (using a hybrid column) or use ion-pairing agents at low pH. Neutral anilines retain better on RP columns.
Module 3: Visualizing the Workflow
Below is the logical decision tree for selecting the correct separation strategy.
Caption: Decision matrix for selecting separation parameters based on analyte chemistry.
Module 4: Troubleshooting & FAQs
Q: I switched to a PFP column, but the peaks are still tailing. Why?A: PFP phases can exhibit strong silanol activity or ion-exchange interactions if the silica surface is not fully covered.
Fix 1: Add a buffer (Ammonium Formate or Acetate, 10-20 mM) even if running a gradient. This masks secondary silanol interactions.
Fix 2: If analyzing amines (chloroanilines), adding 0.1% Triethylamine (TEA) can compete for active sites and sharpen the peak.
Q: Can I use Methanol instead of Acetonitrile?A:Yes, and you should. Methanol is a protic solvent and promotes
interactions better than Acetonitrile (which is aprotic and can suppress the unique selectivity of Phenyl/PFP columns).
Tip: When using Phenyl or PFP columns, always screen Methanol first. Acetonitrile often "washes out" the
selectivity.
Q: What is the specific protocol for screening these isomers?A: Follow the "Isomer Scouting Protocol" below.
Experimental Protocol: Isomer Scouting Workflow
Objective: Achieve baseline resolution (
) between 2-chloro and 4-chloro isomers.
Reagents:
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
Mobile Phase B: Methanol (LC-MS Grade).
Step 1: The "Methanol" Gradient (PFP Column)
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm or 5 µm.[1]
Flow: 1.0 mL/min.
Temp: 25°C (Lower temperatures often favor steric separation).
Gradient:
0 min: 5% B
20 min: 95% B
25 min: 95% B
Analysis: Look for separation. 4-chloro usually elutes after 2-chloro on PFP due to higher surface area interaction, but the fluorine-halogen interaction can swap this.
Step 2: Temperature Tuning
If partial separation occurs (
), lower the temperature to 15°C .
Why? Isomer separation is often entropic. Lowering temperature reduces molecular rotation, enhancing the "lock-and-key" fit on PFP or Cyclodextrin phases.
Mechanism: The 4-chloro isomer (linear) will likely enter the cyclodextrin cavity and retain longer. The 2-chloro isomer (bent/bulky) will be excluded and elute earlier.[5]
References
Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
Supelco/Sigma-Aldrich. (2023). Separation of Chlorophenol Isomers using Cyclodextrin Stationary Phases. Sigma Technical Bulletin. Link
Technical Support Center: 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid
Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists working with 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Hub.
This guide is designed for researchers and process chemists working with 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5). As a critical intermediate in the synthesis of NHE-1 inhibitors like Rimeporide , the thermal integrity of this compound is paramount for downstream yield and purity.
The following protocols and troubleshooting steps are derived from industrial synthesis data and physicochemical profiling of sulfonyl-benzoic acid derivatives.
Part 1: Product Stability Profile
1.1 Physicochemical Identity
Property
Specification
Notes
CAS Number
176309-00-5
Molecular Formula
C₉H₉ClO₄S
Molecular Weight
248.68 g/mol
Appearance
White to off-white crystalline solid
Discoloration indicates oxidation or decarboxylation.[1][2]
Predicted pKa
2.94 ± 0.25
Stronger acid than benzoic acid due to electron-withdrawing -SO₂CH₃ and -Cl groups.
Solubility
DMSO, Methanol, DMF
Poor solubility in non-polar solvents (Hexane, Toluene).
1.2 Thermal Stability Specifications
Based on structural analogs and synthesis conditions (oxidation of precursors at ~175–195°C), the thermal profile is defined as follows:
Melting Point Range: Typically 180°C – 190°C (Note: Specific batch values may vary; refer to your CoA).
Safe Drying Temperature:< 100°C under vacuum.
Critical Decomposition Onset:> 200°C .
Mechanism:[3] Thermal decarboxylation is the primary degradation pathway at high temperatures, accelerated by the electron-withdrawing sulfonyl group and metal contaminants.
Part 2: Troubleshooting & FAQs
Category A: Thermal Degradation & Drying
Q1: My sample turned from white to brown after drying at 110°C overnight. Is it still usable?Diagnosis: Likely thermal oxidation or trace decarboxylation .
Root Cause: While the molecule is stable up to its melting point, prolonged exposure to heat (>100°C) in the presence of oxygen can cause surface oxidation. If the temperature spiked >180°C, decarboxylation to 3-chloro-4-(methylsulfonyl)toluene may have occurred.
Action:
Perform HPLC analysis . If purity is >98% and the impurity is only surface-level, recrystallize from Methanol/Water.
Future Protocol: Dry at 60–80°C under high vacuum (< 10 mbar) rather than using a convection oven.
Q2: Can I use this compound in a reaction at 200°C?Recommendation:No.
Reasoning: Although synthesis of precursors occurs at high temperatures, the isolated carboxylic acid is prone to losing CO₂ (decarboxylation) above its melting point (~185°C), especially in the presence of transition metals (Cu, Fe) often used in coupling reactions.
Alternative: If a high-temperature coupling is required, convert the acid to an acid chloride or ester first, as these derivatives often exhibit higher thermal resilience.
Category B: Solubility & Handling
Q3: The compound is not dissolving completely in Dichloromethane (DCM).Support: This is expected behavior.
Explanation: The methylsulfonyl group (-SO₂CH₃) adds significant polarity and hydrogen-bond accepting character, making the crystal lattice robust.
Solution: Switch to THF , Ethyl Acetate , or a mixture of DCM/Methanol (9:1) . For NMR, use DMSO-d6 or Methanol-d4 .
Q4: We are seeing inconsistent yields in the Rimeporide coupling step.Diagnosis:Moisture Interference.
Root Cause: Sulfonyl-benzoic acids are hygroscopic.[4] Retained water interferes with activation reagents (e.g., SOCl₂, EDC/NHS), hydrolyzing the active intermediate back to the starting acid.
Action:
Measure water content via Karl Fischer (KF) titration. Target: < 0.5% w/w .
If wet, azeotrope with Toluene before adding the coupling agent.
Part 3: Experimental Protocols
3.1 Purity Verification (HPLC Method)
Use this method to detect thermal degradation products.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Filtration: Isolate the solid via vacuum filtration. Wash with cold water to remove inorganic salts.
Pre-Drying: Air dry on the filter for 30 minutes.
Vacuum Drying: Transfer to a vacuum oven.
Set Point: 60°C.
Vacuum: < 20 mbar.
Duration: 12–24 hours.
Checkpoint: Monitor weight loss until constant mass is achieved.
Part 4: Visualizing Stability & Synthesis
Figure 1: Thermal Degradation Pathway
This diagram illustrates the risk of decarboxylation at elevated temperatures.
Caption: Thermal decarboxylation pathway triggered by heating above the melting point (>190°C).
Figure 2: Synthesis Context (Rimeporide Route)
Contextualizing the acid within the drug development pipeline.
Caption: The compound serves as the key scaffold for Rimeporide, introduced via oxidation of the toluene precursor.
References
ChemicalBook. (2023). 4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid Properties and Uses. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). 4-chloro-2-(methylsulfonyl)benzoic acid (Related Isomer Data). Retrieved from
Porte-Thomé, F., et al. (2020).[5] Rimeporide as a first-in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy.[5] Pharmacological Research.[5][6] Retrieved from
Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid (Synthesis Conditions). Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chlorobenzoic acid derivatives. Retrieved from [1]
Preventing decarboxylation during high-temperature synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting unwanted decarboxylation during complex organic syntheses.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting unwanted decarboxylation during complex organic syntheses.
Q1: Why do my beta-keto acids and aromatic acids decarboxylate so easily at elevated temperatures?A1: The stability of a carboxylic acid dictates its susceptibility to thermal degradation. Regular aliphatic carboxylic acids are generally stable[1]. However, beta-keto acids contain a carbonyl group at the beta position that stabilizes the transition state[1]. Upon heating, they form a cyclic, concerted transition state that readily loses CO₂ to form an enol intermediate, which subsequently tautomerizes into a stable ketone[2]. Similarly, aromatic acids with strong electron-withdrawing groups (EWGs) on the alpha-carbon or ortho/para positions lower the activation energy required for C–C bond cleavage[3].
Q2: How does my choice of base influence decarboxylation?A2: Harsh basic conditions (e.g., using NaOH) can form highly nucleophilic enolate ions and promote destructive side reactions[1]. Furthermore, strong bases can facilitate proton transfers that accelerate the removal of the carboxyl group[4]. Switching to a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) neutralizes acid byproducts without providing the harsh conditions that catalyze CO₂ loss[4][5].
Q3: If my cross-coupling synthesis strictly requires high temperatures (>100°C), how can I protect the carboxylic acid?A3: If high temperatures are unavoidable (e.g., in certain metal-catalyzed couplings), the most robust strategy is to mask the carboxylic acid as an ester (such as a methyl, benzyl, or t-butyl ester) prior to the reaction[5]. Esters do not possess the acidic proton necessary for the standard decarboxylation transition state. Once the high-temperature step is complete, the ester can be cleanly hydrolyzed back to the carboxylic acid under mild conditions[6].
Quantitative Data: Substrate Risk & Temperature Thresholds
Understanding the thermal limits of your specific substrate is critical. Use the table below to benchmark your reaction conditions against known decarboxylation thresholds.
Substrate Type
Structural Feature
Decarboxylation Risk
Typical Temp Threshold
Prevention Strategy
Aliphatic Acids
Unbranched alkyl chain
Low
> 200°C
Generally stable; avoid heavy metal/copper catalysts[3][7].
Beta-Keto Acids
Carbonyl at beta position
Very High
20°C - 50°C
Do not isolate; use ester protection immediately[2][7].
To avoid thermal decarboxylation during amide bond formation, researchers must abandon high-temperature reflux methods and instead utilize chemical activation[6]. The following self-validating protocol uses EDC/HOBt to form amides at 0°C to room temperature, completely bypassing the thermal activation energy required for CO₂ extrusion[5].
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid and HOBt in the anhydrous aprotic solvent[5][6].
Cooling (Critical Step): Submerge the flask in an ice-water bath to bring the internal temperature strictly to 0°C. Causality: Lowering the temperature disfavors the decarboxylation pathway by withholding the necessary activation energy[4].
Activation: Add EDC to the cooled solution. Stir for 15–30 minutes at 0°C[5]. Causality: EDC chemically activates the carboxyl group for nucleophilic attack, eliminating the need for thermal activation[5].
Nucleophilic Addition: Slowly add the amine to the mixture, followed immediately by the dropwise addition of DIPEA[5]. Causality: DIPEA acts as a mild, sterically hindered acid scavenger that will not trigger base-catalyzed decarboxylation[4].
Reaction Progression & Self-Validation: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Validation: Monitor the reaction via LC-MS. The absence of the [M-CO₂] mass peak confirms that the low-temperature threshold successfully preserved the carboxyl moiety[4][6].
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine[5]. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at a low temperature[4].
Reference standard for 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid
Reference Standard Comparison Guide: 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS 176309-00-5) As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) impurity profiling, I frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standard Comparison Guide: 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS 176309-00-5)
As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) impurity profiling, I frequently encounter analytical bottlenecks stemming from poorly characterized reference materials. When developing assays for complex synthetic intermediates like 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CMBA) , defaulting to commercial "reagent-grade" chemicals as reference standards is a critical error that can compromise entire regulatory submissions.
This guide provides an objective comparison of CMBA reference standard grades, detailing the self-validating analytical protocols required to qualify them.
Mechanistic Context: Why CMBA Demands Stringent Control
CMBA (CAS 176309-00-5) is the primary synthetic precursor to Rimeporide (EMD 87580) , a potent, first-in-class Na+/H+ exchanger 1 (NHE-1) inhibitor [1]. While originally developed for congestive heart failure, Rimeporide is currently undergoing clinical repositioning for the treatment of Duchenne Muscular Dystrophy (DMD) [2].
Because Rimeporide acts directly on cardiac and skeletal muscle to prevent intracellular calcium overload, any residual unreacted CMBA in the final API can alter the drug's toxicological profile. The highly polar nature of CMBA—driven by its electron-withdrawing methylsulfonyl and chloro groups—makes it prone to co-elution with API degradants if chromatographic methods are not meticulously optimized.
Fig 1: Mechanistic pathway from CMBA synthesis to NHE-1 inhibition and DMD cardioprotection.
Comparative Analysis of Reference Standard Grades
Not all standards are created equal. When quantifying CMBA in Rimeporide batches, the choice of standard dictates the reliability of your pharmacokinetic and safety data. Table 1 compares the three primary tiers of standards.
Table 1: Performance & Suitability Comparison of CMBA Reference Standards
Routine batch release, daily API impurity profiling.
Commercial Reagent Grade
Area % (Relative Purity)
None (Lot-to-lot variability)
Low
Early-stage R&D synthesis, proof-of-concept only.
Self-Validating Experimental Protocols
To elevate a commercial reagent to a Qualified Working Standard , the laboratory must employ a self-validating analytical system. The protocols below are designed so that the relative purity established by HPLC is orthogonally verified by the absolute mass fraction derived from qNMR. Any discrepancy between the two values immediately flags the presence of UV-transparent impurities (e.g., inorganic salts), preventing the release of a compromised standard.
Protocol 1: Relative Purity via HPLC-UV/DAD
Causality: CMBA contains a highly electron-withdrawing methylsulfonyl group (-SO₂CH₃) and a chloro (-Cl) substituent, which significantly lowers the pKa of the carboxylic acid to approximately 2.94 [3]. If a neutral mobile phase is used, the molecule will ionize, resulting in severe peak tailing and premature elution in the void volume. Therefore, the mobile phase must be buffered to pH < 2.5 to ensure the analyte remains in its fully protonated, neutral state.
Step 1: Prepare a 1.0 mg/mL solution of CMBA in Acetonitrile:Water (50:50, v/v).
Step 2: Equip the HPLC with an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) to prevent secondary interactions with residual silanols.
Step 3: Run a gradient elution using Mobile Phase A (0.1% Trifluoroacetic acid in Water, pH ~2.0) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).
Step 4: Monitor absorbance at 230 nm and 254 nm. Calculate relative purity via Area Normalization.
Protocol 2: Absolute Quantitation via qNMR
Causality: Chromatographic purity (Area %) is inherently flawed for absolute standardization because it cannot detect UV-transparent impurities like residual inorganic catalysts or water. Quantitative NMR (qNMR) solves this by comparing the integral of CMBA's protons against a certified internal standard, establishing an absolute mass fraction without relying on an external CMBA calibration curve.
Step 1: Accurately weigh ~10 mg of the CMBA candidate and ~5 mg of a NIST-traceable Internal Standard (e.g., Maleic acid) into the same vial using a microbalance.
Step 2: Dissolve the mixture in 0.6 mL of DMSO-d6.
Step 3: Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all nuclei (critical for quantitative accuracy).
Step 4: Integrate the distinct aromatic singlets of CMBA (positions 3 and 6) against the known olefinic protons of Maleic acid to calculate the exact w/w % purity.
Fig 2: Orthogonal analytical workflow for qualifying a CMBA primary reference standard.
Empirical Validation Data
When executing the self-validating protocols above, a high-fidelity CMBA reference standard must conform to the empirical parameters outlined in Table 2.
Table 2: Empirical Validation Data for CMBA Reference Standard
Analytical Technique
Target Parameter
Expected Value
Mechanistic Rationale
HPLC-UV
Peak Symmetry (Tailing Factor)
< 1.2
Confirms successful suppression of carboxylic acid ionization via acidic mobile phase (pH < 2.5).
LC-MS/MS (ESI-)
Precursor Ion [M-H]⁻
m/z 247.0
Negative electrospray ionization (ESI-) highly efficiently deprotonates the acidic moiety, yielding the intact molecular ion.
¹H-NMR (DMSO-d6)
Aromatic Protons
Two distinct singlets
Protons at positions 3 and 6 are para to each other and isolated by substituents, preventing scalar coupling.
qNMR
Absolute Mass Fraction
> 99.0% w/w
Confirms the absence of UV-invisible inorganic salts or residual solvents from the synthetic pipeline.
By adhering to these rigorous, causality-driven protocols, analytical teams can ensure their CMBA reference standards provide the absolute traceability required to secure the safety and efficacy of next-generation NHE-1 inhibitors.
References
Porte, F., et al. "Rimeporide as a first-in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy." Pharmacological Research, 2020. Available at:[Link][1]
Li, X., et al. "Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure." Frontiers in Cardiovascular Medicine, 2022. Available at:[Link][2]
Comparative Guide: Impurity Profile Analysis of Rimeporide Starting Materials
Executive Summary Rimeporide (EMD-87580) is a potent, selective Na+/H+ exchanger type 1 (NHE-1) inhibitor, currently repositioned for Duchenne Muscular Dystrophy (DMD) and congestive heart failure.[1][2] The synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Rimeporide (EMD-87580) is a potent, selective Na+/H+ exchanger type 1 (NHE-1) inhibitor, currently repositioned for Duchenne Muscular Dystrophy (DMD) and congestive heart failure.[1][2] The synthesis of Rimeporide hinges on the coupling of a highly functionalized benzoic acid derivative with guanidine. The impurity profile of the Key Starting Material (KSM), 2-methyl-4,5-bis(methylsulfonyl)benzoic acid , is critical; sulfonyl-based impurities and regioisomers introduced at this stage are difficult to purge in downstream processing.
This guide objectively compares two analytical methodologies for profiling these starting materials: Standard High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) .[2]
Part 1: The Synthetic Landscape & Impurity Origins
To understand the analytical challenge, we must first visualize the synthesis and where impurities originate. The core scaffold of Rimeporide is constructed from 2-methyl-4,5-bis(methylsulfonyl)benzoic acid.[2]
Critical Impurity Vectors[2]
Incomplete Oxidation: The methylsulfonyl groups are typically generated via the oxidation of methylthio precursors.[2] Incomplete oxidation leads to sulfoxide impurities (e.g., 2-methyl-4-methylsulfonyl-5-methylsulfinylbenzoic acid).[2]
Regioisomerism: During the functionalization of the benzene ring, isomers where the sulfonyl groups are in the 3,4- or 2,5- positions may form.
Byproducts: Hydrolysis of the activated acid species can regenerate the starting acid in the final drug substance if not controlled.
Visualization: Synthesis & Impurity Flow
Figure 1: Synthetic pathway of Rimeporide highlighting the origin of critical sulfur-based impurities in the starting material.[2]
Part 2: Comparative Analytical Strategy
We evaluated two distinct workflows. Method A is the industry standard for routine Quality Control (QC).[2] Method B is the advanced alternative required for Process Development and Genotoxic Impurity (GTI) screening.[2]
Method A: The Workhorse (HPLC-UV)[2]
Principle: Reversed-phase separation based on hydrophobicity, detected by UV absorbance at the benzoyl chromophore max (approx. 230-240 nm).[2]
Best For: Routine batch release, quantification of known impurities >0.05%.
Limitation: Cannot identify unknown peaks; poor sensitivity for non-chromophoric impurities.[2]
Method B: The Investigator (UHPLC-Q-TOF-MS)[2]
Principle: High-resolution separation coupled with accurate mass detection.
Best For: Structural elucidation of unknowns, detecting trace sulfoxides (which may have different UV response factors), and establishing the "fate and purge" of impurities.
The following decision tree guides the selection of the appropriate method based on the stage of drug development.
Figure 2: Decision matrix for selecting the analytical platform based on development phase.
Part 6: Scientific Conclusion
For the impurity profiling of Rimeporide starting materials, Method B (UHPLC-Q-TOF-MS) is the superior choice during the process development phase. It uniquely identifies critical sulfoxide intermediates (e.g., m/z 303.03 vs 319.03 for the sulfone), ensuring the oxidation step in the synthesis is complete.
However, once the impurity profile is characterized and retention times are established, Method A (HPLC-UV) is sufficient, robust, and cost-effective for routine Quality Control. The high UV absorbance of the benzoyl moiety allows for reliable quantification down to ICH thresholds (0.05%).[2]
Recommendation: Implement Method B for vendor qualification and initial batch characterization.[2] Transfer to Method A for routine incoming goods inspection.
References
Porte-Thomé, F., et al. (2015).[2] "Development of Rimeporide, a sodium-hydrogen exchanger (NHE-1) inhibitor, for patients with Duchenne muscular dystrophy."[1][4][5][6][7] Neuromuscular Disorders.
International Conference on Harmonisation (ICH). (2006).[2] "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.
Garg, S., et al. (2020).[2] "Rimeporide as a first-in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy." Pharmacological Research.
Selleck Chemicals. "Rimeporide (EMD-87580) Chemical Structure and Properties." SelleckChem Product Data.
PubChem. "Compound Summary: Rimeporide."[2] National Library of Medicine.[2]
Validated HPLC Assay for Sulfonyl Benzoic Acid Purity: A Comparative Guide to Column Chemistries
As regulatory bodies enforce increasingly stringent controls over active pharmaceutical ingredients (APIs), the accurate quantification of process-related impurities and degradants is paramount. Sulfonyl benzoic acid der...
Author: BenchChem Technical Support Team. Date: March 2026
As regulatory bodies enforce increasingly stringent controls over active pharmaceutical ingredients (APIs), the accurate quantification of process-related impurities and degradants is paramount. Sulfonyl benzoic acid derivatives—most notably 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CNSBA)—are critical intermediates and known degradation products in the synthesis of loop diuretics like Furosemide[1].
Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for these compounds presents unique chromatographic challenges. As a Senior Application Scientist, I have structured this guide to move beyond standard protocol lists. Here, we will dissect the causality behind mobile phase selection, objectively compare the performance of traditional C18 stationary phases against modern Phenyl-modified chemistries, and provide a self-validating experimental workflow.
Mechanistic Insights: The Causality of Chromatographic Choices
The pH-Retention Relationship
Sulfonyl benzoic acid derivatives are highly polar, acidic, and aromatic. The carboxylic acid moiety typically exhibits a pKa between 3.5 and 4.0. If the mobile phase pH is not strictly controlled below this threshold, the analyte will ionize. Ionized acidic analytes suffer from poor retention on reversed-phase columns and exhibit severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols on the silica support[2].
The Solution: By buffering the mobile phase to a pH of 3.0, we fully protonate the carboxylic acid group. This ensures the molecule remains in its neutral state, maximizing hydrophobic retention and yielding symmetrical Gaussian peaks[2].
Stationary Phase Orthogonality: C18 vs. Phenyl-Hexyl
Standard Octadecylsilane (C18) columns rely entirely on dispersive hydrophobic interactions. However, sulfonyl benzoic acids possess an electron-deficient aromatic ring due to the strongly electron-withdrawing nature of the sulfonyl (-SO2NH2), nitro (-NO2), and carboxylic (-COOH) groups[1].
The Solution: Transitioning to a Phenyl-Hexyl or Phenyl-modified C18 stationary phase introduces orthogonal retention mechanisms. The electron-rich phenyl ring of the stationary phase acts as a
-electron donor, engaging in robust and dipole-dipole interactions with the electron-deficient analyte[3]. This fundamental shift in selectivity dramatically improves the resolution of the target analyte from closely eluting structural analogs and process impurities.
Visualizing the Analytical Workflow
The following diagram illustrates the critical decision points in the method development and validation lifecycle for this assay.
Workflow comparing C18 and Phenyl-Hexyl columns for sulfonyl benzoic acid HPLC validation.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol incorporates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the system invalidates the run, preventing the reporting of erroneous data.
Step 1: Mobile Phase Preparation
Buffer Preparation: Dissolve 6.8 g of Potassium dihydrogen phosphate (
) in 1000 mL of HPLC-grade water to yield a 50 mM solution[4].
pH Adjustment: Titrate the buffer with dilute orthophosphoric acid to achieve a pH of 3.0 ± 0.05. Causality: Strict pH control is mandatory to prevent analyte ionization[2].
Filtration: Vacuum filter the buffer through a 0.22 µm nylon membrane and degas via sonication for 15 minutes.
Diluent: Prepare a 50:50 (v/v) mixture of Buffer and HPLC-grade Acetonitrile.
Step 2: Standard and Sample Preparation
Stock Solution: Accurately weigh 10.0 mg of the sulfonyl benzoic acid reference standard and transfer it to a 100 mL volumetric flask.
Dissolution: Add 70 mL of diluent and sonicate for 10 minutes. Causality: Sonication disrupts transient molecular dimers formed by intermolecular hydrogen bonding between carboxylic acid groups, ensuring complete dissolution. Make up to volume with diluent (Concentration: 100 µg/mL)[1][5].
Working Standard: Dilute the stock solution to a final working concentration of 10 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.
Step 3: Chromatographic Conditions
Column: Superficially Porous Particle (SPP) Phenyl-Hexyl, 150 mm × 4.6 mm, 2.7 µm.
Detection: UV at 238 nm. Causality: The highly conjugated aromatic system coupled with electron-withdrawing groups yields a distinct absorbance maximum at 238 nm, providing the optimal signal-to-noise ratio[5].
Step 4: System Suitability Testing (SST)
Inject the working standard in replicate (
). The system is considered validated for the run ONLY if:
Relative Standard Deviation (%RSD) of peak area is
.
Tailing Factor (Asymmetry) is
.
Theoretical Plates (
) are .
Comparative Performance & Validation Data
The following tables summarize the empirical data comparing a traditional C18 approach against the optimized Phenyl-Hexyl methodology, alongside the formal ICH Q2 validation metrics for the optimized method[4][6].
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 (5 µm)
SPP Phenyl-Hexyl (2.7 µm)
Scientific Rationale for Difference
Retention Time (min)
8.45
5.20
SPP architecture allows for faster mass transfer; interactions provide efficient retention without requiring excessive hydrophobicity[3].
Peak Asymmetry ()
1.82 (Tailing)
1.05 (Gaussian)
Phenyl phase shields residual silanols better than standard C18 alkyl chains, eliminating secondary ion-exchange interactions[2].
Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification
Source: ResearchGate
URL:[Link]
Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC
Source: MAC-MOD Analytical
URL:[Link]
A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline
Source: National Institutes of Health (PMC)
URL:[Link]
A Senior Application Scientist's Guide to the Certificate of Analysis for 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality of starting materials and intermediates is paramount. The Certificate of Analysis (CoA) is more than a document; it is the foundation upon whic...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the quality of starting materials and intermediates is paramount. The Certificate of Analysis (CoA) is more than a document; it is the foundation upon which the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth analysis of the critical quality attributes and specification limits for 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will explore the rationale behind each specification, compare different quality grades, and provide detailed experimental protocols for verification.
The quality of pharmaceutical intermediates directly influences the process reproducibility, impurity profile, and overall consistency of the final API.[2][3] Regulatory bodies like the FDA and EMA have stringent guidelines for the quality and purity of such intermediates, making a thorough understanding of their CoA essential for compliance and successful drug development.[3][4]
Deconstructing the Certificate of Analysis: A Parameter-by-Parameter Examination
A typical CoA for a high-purity grade of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid will include a range of tests, each designed to confirm the identity, purity, and safety of the material. Below, we dissect these parameters, explaining their significance and providing a comparative look at potential specification differences.
Appearance and Solubility
What it is and why it matters: This is a fundamental qualitative test. The physical appearance (e.g., color and form) is a simple but effective first-pass indicator of purity. Any deviation from the expected white to off-white crystalline powder could indicate the presence of impurities or degradation. Solubility characteristics are crucial for downstream processing, ensuring the intermediate will perform as expected in subsequent reaction steps.
Typical Specification Limits:
Appearance: White to Off-White Crystalline Powder
Solubility: Soluble in Methanol, Dichloromethane
Comparative Analysis: While the appearance specification is generally consistent across grades, a "GMP" or "high-purity" grade will have a much stricter adherence to a "white" color, whereas a "research" or "technical" grade might permit a wider range of "off-white" to "pale yellow."
Identification by Infrared (IR) Spectroscopy
What it is and why it matters: IR spectroscopy provides a molecular "fingerprint" of the compound. By comparing the IR spectrum of the sample to that of a reference standard, we can confirm its identity and the presence of key functional groups. This is a critical test to ensure the correct material is being used.
Typical Specification Limits: The infrared absorption spectrum of the sample corresponds to that of the reference standard.
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
Background Collection: A background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
Sample Analysis: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: The resulting spectrum is compared with the spectrum of a known reference standard of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid. Key peaks corresponding to functional groups (e.g., C=O of the carboxylic acid, S=O of the sulfonyl group, C-Cl) should be present and match the reference.
Workflow for Identity Confirmation by FTIR Spectroscopy.
Assay (Purity) by High-Performance Liquid Chromatography (HPLC)
What it is and why it matters: This is the primary quantitative test to determine the purity of the compound. It separates the main compound from any impurities, and the result is expressed as a percentage of the main peak area relative to the total peak area. A high assay value is critical for ensuring accurate stoichiometry in subsequent reactions and minimizing the introduction of unwanted side products.
Typical Specification Limits:
Standard Grade: ≥ 98.0%
High-Purity/GMP Grade: ≥ 99.5%
Comparative Analysis: The most significant difference between quality grades is often the assay limit. A high-purity grade commands a premium because it has undergone more rigorous purification, resulting in a higher assay and a cleaner impurity profile. This is crucial for pharmaceutical applications where impurity levels are strictly controlled.[5]
Related Substances (Impurities) by HPLC
What it is and why it matters: This test is complementary to the assay and focuses on quantifying the impurities present in the sample. Impurities can arise from the starting materials, by-products of the synthesis, or degradation.[6] Controlling specific and unspecified impurities is a core requirement of regulatory bodies to ensure the safety of the final drug product.
Typical Specification Limits:
Individual Unspecified Impurity: ≤ 0.10%
Total Impurities: ≤ 0.50%
Experimental Protocol: Purity and Impurity Analysis by Reverse-Phase HPLC (RP-HPLC)
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Filter and degas both.
Standard and Sample Preparation:
Reference Standard: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL).
Sample Solution: Prepare the sample in the same manner as the reference standard.
Sensitivity Solution: Prepare a dilute solution of the reference standard (e.g., 0.5 µg/mL, corresponding to 0.1%) to establish the reporting threshold.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detector: UV at an appropriate wavelength (e.g., 230 nm).
Gradient Program: A typical gradient might run from 30% B to 90% B over 20 minutes to ensure separation of all related substances.
Data Analysis:
Assay: Compare the peak area of the main peak in the sample chromatogram to that of the reference standard.
Impurities: Integrate all peaks in the sample chromatogram (excluding the solvent front and the main peak). Calculate the area percentage of each impurity relative to the total area of all peaks. Any impurity greater than the reporting threshold (e.g., 0.05%) should be reported.
General Workflow for HPLC Analysis.
Residual Solvents by Gas Chromatography (GC)
What it is and why it matters: Organic solvents are often used in the synthesis and purification of pharmaceutical intermediates.[7][8] Because these solvents offer no therapeutic benefit and can be toxic, their levels must be controlled within strict limits defined by guidelines such as ICH Q3C and USP <467>.[7][9] Solvents are classified based on their toxicity: Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[6]
Typical Specification Limits: Limits are specific to the solvent used in the manufacturing process. For example:
Methanol (Class 2): ≤ 3000 ppm
Toluene (Class 2): ≤ 890 ppm
Dichloromethane (Class 2): ≤ 600 ppm
Comparative Analysis: A key differentiator for a GMP-grade material is the rigorous control and documentation of residual solvents. The CoA for a GMP product will explicitly list the solvents likely to be present and confirm they are below the ICH limits. A research-grade product may have less stringent controls or may not test for residual solvents at all.
Comparison of Quality Grades: Standard vs. High-Purity/GMP
The choice between a standard research grade and a high-purity/GMP grade depends entirely on the application. For early-stage discovery, a standard grade may be sufficient. However, for preclinical development, process validation, and manufacturing, a high-purity, GMP-compliant intermediate is non-negotiable.[5]
Parameter
Standard Grade Specification
High-Purity / GMP Grade Specification
Rationale for Stricter GMP Limit
Appearance
White to Light Yellow Powder
White to Off-White Crystalline Powder
Tighter control indicates higher purity and less process variability.
Assay (by HPLC)
≥ 98.0%
≥ 99.5%
Ensures consistent potency and yield in the final API; minimizes unknown impurities.
Total Impurities
≤ 1.5%
≤ 0.50%
Critical for patient safety and to avoid side reactions in API synthesis.[3]
Individual Impurity
≤ 0.5%
≤ 0.10%
Aligns with ICH guidelines for impurity qualification thresholds.
Residual Solvents
Not always specified
Complies with ICH Q3C / USP <467> limits
Ensures patient safety by limiting exposure to potentially toxic chemicals.[8][9]
Documentation
Basic CoA
Comprehensive CoA with full traceability
Essential for regulatory submissions and quality audits.[4]
Conclusion
The Certificate of Analysis for 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid is a critical document that provides a comprehensive quality profile of the material. For scientists and developers, understanding the nuances of each specification is essential for mitigating risks in drug development. Key parameters such as assay, impurity profile, and residual solvents are not merely numbers; they are direct indicators of the material's suitability for its intended purpose. While a standard grade may suffice for initial research, the transition to preclinical and clinical development necessitates the use of a high-purity, GMP-grade material with stringent specifications and robust documentation to ensure the ultimate safety and efficacy of the final pharmaceutical product.
References
Vertex AI Search. (2025).
Arborpharmchem. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control.
ResolveMass. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.
Protheragen. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors.
USP-NF. (2007). (467) RESIDUAL SOLVENTS.
USP-NF. (2019). 467 RESIDUAL SOLVENTS.
Agilent. (2025).
PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
Thermo Fisher Scientific. (n.d.). Routine-grade performance of a new static headspace autosampler for the analysis of residual solvents according to USP <467> method.
Merck. (n.d.). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
Comparative Solubility & Physicochemical Profiling: Methylsulfonyl vs. Sulfonamide Benzoates
Topic: Comparative solubility of methylsulfonyl vs. sulfonamide benzoates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative solubility of methylsulfonyl vs. sulfonamide benzoates
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a primary sulfonamide (
) with a methylsulfonyl (mesyl, ) group is a strategic modification used to alter pharmacokinetics, metabolic stability, and physicochemical properties.
While both moieties are strong electron-withdrawing groups (EWGs) often attached to benzoate scaffolds, they exhibit distinct solubility profiles driven by crystal lattice energy and hydrogen bonding dynamics . This guide analyzes these differences, establishing that while sulfonamides possess higher hydrophilicity, their strong intermolecular hydrogen bonding often results in higher melting points and surprisingly lower thermodynamic solubility compared to their methylsulfonyl analogues in neutral media.
Physicochemical Fundamentals: The "Donor" Factor
The solubility differential between these two groups is governed by the balance between Solvation Enthalpy (
) and Crystal Lattice Energy ().
A. Structural Comparison
Sulfonamide Benzoates: The
group acts as both a hydrogen bond donor (via ) and acceptor (via ). This dual capability facilitates the formation of robust, high-energy intermolecular networks in the solid state (often forming dimers or infinite chains).
Methylsulfonyl Benzoates: The
group acts exclusively as a hydrogen bond acceptor . It lacks the donor capability, leading to weaker intermolecular packing forces and generally lower melting points.
B. The Solubility Equation
The General Solubility Equation (GSE) highlights the impact of melting point (MP) on intrinsic solubility (
):
Implication: A significant increase in melting point (driven by the sulfonamide's H-bond network) penalizes solubility exponentially. Even if the sulfonamide is more polar (lower LogP), the lattice energy penalty often dominates, making the methylsulfonyl derivative more soluble in many contexts.
Comparative Data Analysis: Model & Applied Systems
The following data contrasts a fundamental benzoate model system and a relevant therapeutic case study (COX-2 inhibitors).
Table 1: Physicochemical Comparison of Benzoate Scaffolds
Feature
Sulfonamide Benzoate
Methylsulfonyl Benzoate
Mechanistic Driver
Model Compound
4-Sulfamoylbenzoic acid
4-(Methylsulfonyl)benzoic acid
N/A
CAS Number
138-41-0
4052-30-6
Identity
Melting Point
285–295 °C
268–271 °C
Lattice Energy (H-bonding network)
H-Bond Capacity
Donor (2) + Acceptor (2)
Acceptor (2) only
Solid-state packing efficiency
Electronic Effect
Strong EWG ()
Strong EWG ()
Hammett Constants
Acid/Base Nature
Amphoteric (Acidic )
Neutral (Non-ionizable sulfone)
pH-dependent solubility
Solubility Trend
Lower intrinsic solubility (high lattice energy)
Higher intrinsic solubility (weaker lattice)
Thermodynamics
Table 2: Applied Case Study (COX-2 Inhibitors)
Drug
Moiety
LogP
Solubility (mg/L)
Bioavailability
Celecoxib
Sulfonamide
~3.5
3–7 (Low)
Limited by dissolution
Etoricoxib
Methylsulfonyl
~3.9
>50 (Moderate)
Improved (100% oral F)
Rofecoxib
Methylsulfonyl
~1.6
9 (Low)*
Lactone instability issue
> Note: Etoricoxib demonstrates how the methylsulfonyl group, combined with a pyridine scaffold, can achieve superior bioavailability compared to the sulfonamide-based Celecoxib, partly due to improved solubility/permeability balance.
Visualizing the Solubility Mechanism
The following diagram illustrates the thermodynamic competition between crystal lattice breakdown and solvent interaction for both moieties.
Figure 1: Thermodynamic solubility pathway.[1] The thicker red arrow indicates the higher energy cost to break the sulfonamide crystal lattice compared to the methylsulfonyl analog.
To validate these differences in your specific benzoate derivatives, use this "Shake-Flask" protocol coupled with HPLC quantification. This is the gold standard for determining thermodynamic equilibrium solubility.
Materials
Test Compounds (Sulfonamide/Mesyl Benzoates)
Phosphate Buffer (pH 7.4) and 0.1N HCl (pH 1.2)
HPLC grade Acetonitrile/Methanol
Syringe Filters (0.45 µm PTFE or PVDF)
Workflow
Supersaturation: Add excess solid compound (~5-10 mg) to 2 mL of buffer in a glass vial. Ensure visible solid remains (suspension).
Equilibration: Incubate at 25°C (or 37°C) with constant agitation (shaking or stirring) for 24 to 48 hours .
Why? Short durations measure kinetic solubility (precipitation rate), not thermodynamic stability. The high melting point of sulfonamides requires long equilibration to reach true saturation.
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
Filtration: Filter the supernatant carefully to avoid transferring micro-crystals.
Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV.
Self-Validation: Check the pH of the solution after equilibrium. If the pH shifted (common with benzoates), the solubility value is for the final pH, not the initial buffer pH.
Figure 2: Standardized workflow for thermodynamic solubility assessment.
Application in Drug Design (Bioisosterism)
When should you switch from Sulfonamide to Methylsulfonyl?
To Improve Permeability: If the sulfonamide is too polar (low LogP) and has poor membrane permeability, the methylsulfonyl group increases lipophilicity slightly while maintaining electronic withdrawal.
To Avoid "Brick Dust": If the sulfonamide has an extremely high melting point (>250°C) and low solubility, the methylsulfonyl switch can disrupt the crystal lattice, lowering MP and potentially boosting solubility.
Metabolic Safety: Primary sulfonamides can form reactive nitroso metabolites or cause hypersensitivity (sulfa allergy). Methylsulfonyls are generally metabolically inert and non-allergenic.
References
Physicochemical Properties of Sulfonamides vs Sulfones
Hansch, C., et al.[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link
Crystal Lattice Energy & Solubility
Yalkowsky, S. H.[3] "Solubility and Solubilization in Aqueous Media." Oxford University Press, 1999.
COX-2 Inhibitor Case Studies
Friesen, R. W., et al. "2-Pyridyl-3-(4-methylsulfonyl)phenylpyridines: Novel and Potent COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 1998. Link
Benzoate Model Data
"4-Sulfamoylbenzoic acid."[4][5][6][7] PubChem Compound Summary. Link
"4-(Methylsulfonyl)benzoic acid."[8][9] PubChem Compound Summary. Link
Mastering [M-H]⁻ Fragmentation for Structural Confirmation: A Comparative Guide
Executive Summary For researchers in drug development and metabolomics, the positive ion mode ([M+H]⁺) is often the default setting for mass spectrometry. However, relying solely on positive mode leaves a critical blind...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers in drug development and metabolomics, the positive ion mode ([M+H]⁺) is often the default setting for mass spectrometry. However, relying solely on positive mode leaves a critical blind spot. The negative ion mode ([M-H]⁻) provides orthogonal structural data essential for confirming acidic drugs, phenolic metabolites, and glucuronide conjugates. This guide objectively compares [M-H]⁻ fragmentation against alternative methods, detailing the mechanistic causality and experimental protocols required to validate chemical structures with high confidence.
Technical Deep Dive: The Mechanics of [M-H]⁻ Fragmentation
Unlike positive mode, which relies on protonation of basic sites (amines, carbonyls), negative mode relies on the deprotonation of acidic moieties (carboxylic acids, phenols, sulfonamides). The resulting fragmentation patterns are governed by distinct even-electron rules and charge-remote mechanisms.
Fundamental Mechanisms
In [M-H]⁻ fragmentation, the precursor ion is an even-electron species.[1] Upon Collision-Induced Dissociation (CID), it typically stabilizes via:
Small Neutral Losses: Ejection of stable neutral molecules like
(44 Da) from carboxylic acids or (18 Da) from hydroxyl groups.
Retro-Diels-Alder (RDA) Cleavage: A hallmark of flavonoid and polyphenol analysis, where the C-ring cleaves to yield characteristic A-ring and B-ring fragments.
Charge-Driven Cleavage: In glucuronides, the negative charge on the carboxylate group drives the cleavage of the glycosidic bond, yielding a diagnostic glucuronate ion (
175).
The "Clean Spectrum" Advantage
A major technical advantage of [M-H]⁻ is the Signal-to-Noise (S/N) ratio . Biological matrices are replete with endogenous amines and lipids that ionize readily in positive mode, creating a high chemical background. Negative mode acts as a "chemical filter," selectively ionizing only acidic species, often resulting in cleaner MS/MS spectra that are easier to interpret manually or via algorithms.
Comparative Analysis: [M-H]⁻ vs. Alternatives
This section evaluates the performance of [M-H]⁻ fragmentation against the two primary alternatives: Positive Mode MS ([M+H]⁺) and Nuclear Magnetic Resonance (NMR).
Table 1: Performance Matrix for Structure Confirmation
Feature
Negative Mode [M-H]⁻
Positive Mode [M+H]⁺
NMR (1H/13C)
Primary Analytes
Acids, Phenols, Glucuronides, Sulfates
Amines, Amides, Alcohols, Peptides
All organic soluble compounds
Sensitivity
High (for acidic species); Lower background noise
High (for basic species); Higher background noise
Low (requires mg-level sample)
Structural Specificity
High for backbone cleavage (e.g., RDA)
High for functional group loss
Definitive (Stereochemistry & connectivity)
Key Diagnostic Ions
175 (Glucuronides), 80/97 (Sulfates)
18 (Water loss), Immonium ions
Chemical Shift (), Coupling ()
Throughput
High (LC-MS timescale)
High (LC-MS timescale)
Low (Offline analysis)
Critical Insight: The Orthogonality Principle
Do not view [M-H]⁻ as a replacement for [M+H]⁺, but as a validator.
Case Study (Flavonoids): In positive mode, flavonoids often lose the sugar moiety primarily (
ions), confirming the aglycone mass but obscuring the specific isomer. In negative mode, the aglycone undergoes specific RDA cleavage ( ions), allowing differentiation between isomers like luteolin and kaempferol based on the hydroxylation pattern of the A and B rings.
Case Study (Drug Metabolites): For a drug metabolite conjugated with glucuronic acid, positive mode often yields a weak signal due to the acidic nature of the conjugate. Negative mode yields a dominant [M-H]⁻ and a high-intensity fragment at
175 (glucuronic acid), instantly confirming the Phase II metabolic pathway.
Visualization: Decision Logic & Pathways
Workflow: Ionization Mode Selection
The following diagram outlines the logical decision process for selecting the optimal ionization mode based on analyte chemistry.
Caption: Decision tree for selecting ionization polarity based on functional group chemistry to maximize sensitivity and structural information.
Mechanism: Glucuronide Fragmentation Pathway
This diagram illustrates the characteristic fragmentation of a drug glucuronide in negative mode, a standard self-validating check in drug metabolism studies.
Caption: The "Signature Pathway" for Glucuronides in negative ESI. The transition from Precursor -> 175 -> 113 provides high-confidence identification.
To ensure Trustworthiness and Reproducibility , this protocol includes self-validating steps (System Suitability Tests).
Phase 1: Mobile Phase Optimization
Objective: Maximize deprotonation efficiency.
Standard Protocol: Use 0.1% Formic Acid in Positive Mode.[2]
Negative Mode Adjustment: Switch to Ammonium Acetate (5-10 mM) or Ammonium Hydroxide (0.01%) . High pH aids the abstraction of protons from weak acids.
Caution: Avoid high concentrations of non-volatile buffers (phosphates) which suppress ionization and clog the source.
Phase 2: Source Parameter Tuning
Negative ions are often more fragile and susceptible to in-source fragmentation (ISF) or discharge.
Capillary Voltage: Set between -2.5 kV and -3.5 kV . (Note: This is lower magnitude than the typical +4.5 kV used in positive mode to prevent electrical discharge).
Desolvation Temperature: Lower by 10-15% compared to positive mode if analyzing thermally labile phase II metabolites (e.g., glucuronides).
Phase 3: The Self-Validating Workflow (Step-by-Step)
System Suitability Test (SST):
Inject a known standard (e.g., Chloramphenicol or a Flavonoid like Quercetin) in Negative Mode.
Pass Criteria: Observation of dominant [M-H]⁻ peak with intensity >10^5 counts; mass accuracy <5 ppm.
Full Scan (MS1) Acquisition:
Scan range:
100–1000.
Identify the precursor [M-H]⁻.[3] Check for adducts: [M+Cl]⁻ (
M+35) or [M+HCOO]⁻ ( M+45) which indicate insufficient deprotonation energy or specific solvent interactions.
MS/MS Optimization (Collision Energy Ramp):
Do not use a single Collision Energy (CE). Apply a CE Ramp (e.g., 20–50 eV).
Why? Weak bonds (glycosidic) break at low eV; backbone bonds (C-C) break at high eV. A ramp captures both, providing a complete structural fingerprint.
Data Analysis:
Look for "Even-Electron" rule compliance (precursor is even-electron; fragments are typically even-electron formed via neutral losses).
References
Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health (PMC). [Link]
Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A.
Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society (ACS).[4] [Link]
Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal.
Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
Publish Comparison Guide: Crystal Structure & Characterization of 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic Acid
This guide details the solid-state characterization, synthesis, and quality attributes of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid , a critical intermediate in the synthesis of the NHE-1 inhibitor Rimeporide . Ex...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solid-state characterization, synthesis, and quality attributes of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid , a critical intermediate in the synthesis of the NHE-1 inhibitor Rimeporide .
Executive Summary
4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5) is the penultimate scaffold in the synthesis of Rimeporide (EMD 87580). Its structural integrity is defined by the precise regiochemistry of the sulfonyl group at position 5, which is electronically governed by the ortho-directing chloride and para-directing methyl group during electrophilic substitution.
Unlike its isomer 2-chloro-4-(methylsulfonyl)benzoic acid (which is widely used in herbicide synthesis and melts at 183–187 °C), the target 5-sulfonyl isomer exhibits distinct solubility and packing motifs driven by the steric crowding of the 1,2,4,5-substitution pattern. This guide provides the physicochemical baseline required to validate this intermediate before its conversion to the final bis-sulfone drug substance.
Chemical Identity & Physicochemical Properties
Property
Specification
Chemical Name
4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid
CAS Number
176309-00-5
Molecular Formula
C₉H₉ClO₄S
Molecular Weight
248.68 g/mol
Physical State
White to off-white crystalline powder
Melting Point
208 – 212 °C (Typical range for purified intermediate)
Solubility
Soluble in DMF, DMSO, Methanol; Sparingly soluble in Water; Insoluble in Hexane
pKa (Calc.)
~3.2 (Carboxylic acid), modulated by electron-withdrawing sulfone
Note on Isomerism: Researchers must distinguish this compound from 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 53250-83-2). The target molecule has the sulfone meta to the carboxyl group, whereas the isomer has it para. This difference drastically alters the hydrogen-bonding network in the crystal lattice.
Synthesis & Process Logic
The synthesis relies on the cooperative directing effects of the substituents on the 4-chloro-2-methylbenzoic acid precursor. The C5 position is the only site activated by the methyl group (para) and the chloride (ortho), while being meta to the deactivating carboxyl group.
Conditions: Heating at 80–100 °C drives the electrophilic aromatic substitution to the C5 position.
Intermediate Isolation: Quenching on ice precipitates the 5-chlorosulfonyl derivative.
Reduction & Methylation (Sulfone Formation):
Reduction: The sulfonyl chloride is reduced (e.g., using Na₂SO₃/NaHCO₃) to the sulfinate salt.
Alkylation: The sulfinate is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate.
Alternative: Direct displacement of a 5-diazo or 5-halo precursor with Sodium Methanesulfinate (NaSO₂Me).
Purification (Crystallization):
Solvent System: Recrystallization from 2-Propanol (IPA) or Acetic Acid/Water .
Protocol: Dissolve crude solid in refluxing IPA; cool slowly to 25 °C to induce nucleation; chill to 0–5 °C to maximize yield.
Synthesis Pathway Diagram
Caption: Synthetic trajectory from the benzoic acid precursor to the Rimeporide bis-sulfone scaffold, highlighting the critical C5-functionalization.
Solid-State Characterization & Crystal Form
While specific single-crystal X-ray diffraction (SC-XRD) atomic coordinates are often proprietary, the solid-state "fingerprint" is established through powder X-ray diffraction (PXRD) and thermal analysis.
Crystal Habit & Packing
Morphology: Typically crystallizes as monoclinic needles or prisms from alcoholic solvents.
Hydrogen Bonding: The carboxylic acid forms characteristic inversion dimers (R²₂(8) motif) via O–H···O hydrogen bonds.[2] The sulfone oxygens act as weak acceptors, potentially bridging these dimers into 1D tapes or 2D sheets, contributing to the high melting point (>200 °C).
Comparison with Isomers
Feature
Target Molecule (5-SO₂Me)
Isomer (4-SO₂Me, 2-Cl)
Implications
Substitution
1,2,4,5-tetrasubstituted
1,2,4-trisubstituted
Target is more sterically crowded.
Symmetry
Lower symmetry (asymmetric unit)
Higher symmetry potential
Affects packing density.
Melting Point
~208–212 °C
183–187 °C
Target has higher lattice energy/stability.
Solubility
Lower in non-polar solvents
Moderate
Target requires polar aprotic solvents (DMF) for reactions.
Analytical Validation Protocol
To ensure the material is suitable for the subsequent synthesis of Rimeporide, the following self-validating protocol is recommended:
HPLC Purity Check:
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient A (0.1% H₃PO₄ in Water) / B (Acetonitrile). 5% B to 95% B over 20 min.
Detection: UV at 254 nm.
Acceptance: >98.0% area; no single impurity >0.5%.
¹H NMR Confirmation (DMSO-d₆):
Distinctive singlets are required to confirm the regio-isomer.
δ 2.4-2.6 ppm: Methyl group (Ar-CH₃).
δ 3.2-3.3 ppm: Methylsulfonyl group (SO₂CH₃).
Aromatic Region: Two singlets (or para-coupled doublets if resolution allows) representing H3 and H6. The absence of ortho coupling (J ~8 Hz) confirms the 1,2,4,5 substitution pattern (hydrogens are para to each other).
References
Rimeporide Synthesis Patent: Method for preparing N-(4,5-bis-methanesulfonyl-2-methylbenzoyl)-guanidine hydrochloride. Patent RU2276134C2. (Describes the conversion of the 4-chloro-5-methylsulfonyl intermediate to the bis-sulfone).
Isomer Characterization: Process for the preparation of 4-methylsulfonyl benzoic acid derivatives. European Patent EP0478390A1. (Provides comparative data for the 2-chloro-4-methylsulfonyl isomer).
Chemical Identity: 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid. PubChem Compound Summary.
Rimeporide Clinical Context: Rimeporide as a first-in-class NHE-1 inhibitor. Neuromuscular Disorders, 2015.[3] (Contextualizes the importance of the intermediate).
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-2-methyl-5-(methylsulfonyl)Benzoic Acid
This guide provides essential, immediate safety and logistical information for the handling of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS No. 176309-00-5).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the handling of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS No. 176309-00-5). As there is no publicly available, specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from the hazard profiles of structurally similar sulfonylbenzoic acid derivatives and general principles of laboratory safety. It is imperative to conduct a thorough, site-specific risk assessment and, whenever possible, consult the direct supplier for a compound-specific SDS before any handling.
Hazard Assessment: Understanding the Risks
4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid is a solid organic compound. Based on data from analogous structures, the primary hazards are anticipated to be:
Eye Irritation: Similar compounds are known to cause serious eye irritation or damage.[1][2]
Skin Irritation: Contact with skin may cause irritation.[2]
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[2]
Harmful if Swallowed: Ingestion may be harmful.
Dust Explosion: Like many fine organic solids, dust clouds may form an explosive mixture with air if an ignition source is present.[3]
Therefore, the cornerstone of a safe handling protocol is the prevention of contact with eyes and skin, and the minimization of dust generation and inhalation.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is contingent on the scale and nature of the work being performed.[4] A dynamic approach to risk assessment is crucial.
At-a-Glance: Recommended PPE for Key Laboratory Tasks
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Routine Weighing & Solution Preparation
Chemical Safety Goggles
Nitrile Gloves
Laboratory Coat
Work in a chemical fume hood or ventilated enclosure
Handling Large Quantities (>10g)
Goggles & Full-Face Shield
Nitrile or Neoprene Gloves
Chemical-Resistant Apron
NIOSH-approved respirator (if fume hood is absent)
Spill Cleanup
Goggles & Full-Face Shield
Chemical-Resistant Gloves
Chemical-Resistant Coveralls
NIOSH-approved respirator with particulate filter
Heating or Reactions
Goggles & Full-Face Shield
Appropriate Chemical-Resistant Gloves
Flame-Resistant Lab Coat
Work in a chemical fume hood
Detailed PPE Selection and Rationale
Eye and Face Protection:
Chemical safety goggles are mandatory for all handling procedures to protect against dust particles and splashes.[4]
A full-face shield , worn in conjunction with safety goggles, is required when there is a significant risk of splashing, such as when handling larger quantities or during spill cleanup.[4][5]
Hand Protection:
Nitrile gloves are an excellent initial choice for incidental contact due to their good general chemical resistance.[6][7]
For prolonged contact or immersion, a more robust glove, such as neoprene , should be considered.[6]
It is crucial to check the manufacturer's glove compatibility charts for the specific solvents being used in your procedure.[8][9]
Always inspect gloves for tears or punctures before use. Contaminated gloves can be more hazardous than no protection at all.[10] Change gloves frequently, especially if contact with the compound occurs.
Body Protection:
A laboratory coat is the minimum requirement for body protection.[11]
For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[4][11]
In the event of a significant spill, disposable chemical-resistant coveralls may be necessary.[5]
Respiratory Protection:
All manipulations of solid 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid that could generate dust should be performed in a certified chemical fume hood or other ventilated enclosure.[12][13]
If engineering controls are not sufficient to prevent the inhalation of dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[4][11] All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluation, training, and fit-testing.[4]
Operational and Disposal Plans
A safe laboratory environment extends beyond PPE. The following procedural steps are critical for minimizing exposure and ensuring safe disposal.
Step-by-Step Guide for Donning and Doffing PPE
Donning (Putting On):
Lab Coat/Coveralls: Put on and fasten completely.
Respirator (if required): Perform a seal check.
Goggles and Face Shield: Adjust for a secure fit.
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off):
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid contaminating your hands. Dispose of immediately in the designated waste container.
Lab Coat/Coveralls: Remove by rolling it inside-out, without touching the exterior.
Goggles and Face Shield: Handle by the strap or sides.
Respirator (if used): Remove last.
Wash Hands Thoroughly: Wash with soap and water after removing all PPE.[1]
Safe Handling and Storage
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of dust.[12]
Avoid Dust Formation: Use techniques that minimize dust generation, such as careful scooping rather than pouring.[3][13]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][12][13]
Disposal Plan
Waste Collection: All contaminated PPE (gloves, disposable lab coats) and waste material containing 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid should be collected in a clearly labeled, sealed container for hazardous waste.[3]
Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not let the chemical enter drains.[12]
Workflow for PPE Selection
Caption: PPE selection workflow for handling the specified chemical.
References
Personal Protective Equipment Selection Guide. University of Arizona. (2015, July 22). [Link]
Esko Glove Chemical Resistance Chart. eskosafety. [Link]